1-Adamantylphosphaethyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-adamantylmethylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15P/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMKIUPAYNEFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382787 | |
| Record name | 1-Adamantylphosphaethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101055-70-3 | |
| Record name | 1-Adamantylphosphaethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Adamantylphosphaethyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Adamantylphosphaethyne, a sterically hindered organophosphorus compound with potential applications in materials science and drug development. This document details the synthetic route, experimental protocols, and key characterization data for this unique molecule.
Introduction
This compound, with the chemical formula C₁₁H₁₅P, is a phosphaalkyne featuring a bulky adamantyl group attached to the phosphorus-carbon triple bond. This bulky substituent imparts significant steric hindrance, influencing the molecule's reactivity and stability. Phosphaalkynes, the phosphorus analogues of nitriles, are a class of compounds that have garnered considerable interest due to their unique electronic structure and versatile reactivity, making them valuable building blocks in organophosphorus chemistry. The adamantyl cage, a rigid and lipophilic diamondoid structure, is a common motif in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The combination of the reactive phosphaalkyne moiety with the bulky adamantyl group makes this compound a compound of significant interest for the development of novel ligands, materials, and potentially, therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the reaction of an adamantane-based precursor with a suitable phosphorus-containing reagent, followed by an elimination reaction to generate the P≡C triple bond.
Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway involves the initial preparation of an adamantyl-substituted phosphine (B1218219) precursor, followed by a subsequent elimination reaction to yield the desired phosphaalkyne.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
1-Adamantoyl chloride
-
Tris(trimethylsilyl)phosphine (B101741) or Lithium bis(trimethylsilyl)phosphide
-
Anhydrous, degassed solvents (e.g., tetrahydrofuran, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
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Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Phosphide (B1233454) Reagent: If starting from tris(trimethylsilyl)phosphine, it can be used directly. To prepare lithium bis(trimethylsilyl)phosphide, tris(trimethylsilyl)phosphine is reacted with one equivalent of methyllithium (B1224462) in an appropriate solvent under an inert atmosphere.
-
Acylation: 1-Adamantoyl chloride, dissolved in an anhydrous solvent, is added dropwise to a cooled solution of the phosphide reagent under vigorous stirring. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control reactivity.
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Formation of the Phosphaalkene Intermediate: The reaction mixture is slowly warmed to room temperature and stirred for several hours to facilitate the formation of the intermediate silyl-protected phosphaalkene.
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Elimination Reaction: The silyl-protected phosphaalkene is then subjected to an elimination reaction to form the phosphaethyne. This can be achieved by heating the intermediate or by treating it with a suitable desilylating agent.
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Purification: The crude product is purified by vacuum sublimation or recrystallization from a suitable solvent to yield pure this compound.
Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods. All manipulations should be performed under a strict inert atmosphere due to the air and moisture sensitivity of the reagents and intermediates.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data based on the analysis of similar compounds and general principles of spectroscopy.
| Property | Data |
| Molecular Formula | C₁₁H₁₅P |
| Molecular Weight | 178.21 g/mol |
| CAS Number | 101055-70-3 |
| Appearance | Solid |
| Melting Point | 69-72 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data (Expected)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ³¹P | -150 to -200 | Singlet | - | P≡C |
| ¹³C | 180 to 200 | Doublet | ¹JPC ≈ 40-50 | P≡C -Ad |
| 30 - 45 | Doublet | ²JPC ≈ 15-25 | P≡C-C (quaternary adamantyl) | |
| 35 - 45 | Singlet | - | Adamantyl CH₂ | |
| 25 - 35 | Singlet | - | Adamantyl CH | |
| ¹H | 1.6 - 2.1 | Multiplets | - | Adamantyl protons |
Table 2: Infrared (IR) Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Strong | C-H stretching (adamantyl) |
| ~1650 | Medium | P≡C stretching |
| ~1450, ~1350 | Medium | CH₂ bending (adamantyl) |
Table 3: Mass Spectrometry (MS) Data (Expected)
| m/z | Relative Intensity | Assignment |
| 178.09 | [M]⁺ | Molecular ion |
| 135.12 | High | [C₁₀H₁₅]⁺ (Adamantyl cation) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic strategy and expected characterization data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this unique organophosphorus compound. Further experimental investigation is required to establish a detailed and optimized synthetic protocol and to fully elucidate the spectroscopic properties of this compound. The unique combination of a reactive phosphaalkyne moiety and a bulky, lipophilic adamantyl group makes this molecule a promising candidate for further research in ligand design, materials science, and medicinal chemistry.
An In-depth Technical Guide on the Electronic Structure of 1-Adamantylphosphaethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantylphosphaethyne, a sterically hindered organophosphorus compound, represents a fascinating class of molecules with a carbon-phosphorus triple bond. Its unique electronic structure, influenced by the bulky adamantyl cage, gives rise to distinct reactivity and coordination properties. This technical guide provides a comprehensive overview of the electronic structure of this compound, detailing its synthesis, molecular orbital characteristics, and key bond parameters. The content herein is supported by established experimental protocols and computational analyses, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development.
Introduction
Phosphaalkynes (R-C≡P) are the phosphorus analogues of nitriles (R-C≡N) and have garnered significant interest due to their unique bonding and reactivity. The replacement of the highly electronegative nitrogen atom with the less electronegative and more polarizable phosphorus atom leads to a distinct electronic distribution and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), making them excellent ligands for transition metals and versatile building blocks in synthesis.
The introduction of a bulky 1-adamantyl group imparts significant kinetic stability to the otherwise reactive phosphaalkyne moiety. This substituent's three-dimensional, rigid cage-like structure provides steric shielding, preventing unwanted polymerization and allowing for the isolation and characterization of the monomeric species. Understanding the electronic structure of this compound is paramount to harnessing its full potential in various applications.
Synthesis of this compound
A reliable and established method for the synthesis of this compound involves a two-step process starting from 1-adamantoyl chloride.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (1-Adamantyl)(trimethylsilyloxy)methylidyne-trimethylsilylphosphine
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To a solution of tris(trimethylsilyl)phosphine (B101741) in an appropriate aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), 1-adamantoyl chloride is added dropwise at a low temperature (typically -78 °C).
-
The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
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The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or chromatography to yield the phosphaalkene intermediate.
Step 2: Elimination of Hexamethyldisiloxane
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The purified phosphaalkene from Step 1 is dissolved in a suitable solvent.
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A catalytic amount of a base, such as sodium hydroxide (B78521) or tetra-n-butylammonium fluoride (B91410) (TBAF), is added to the solution.
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The reaction mixture is stirred at room temperature or gently heated (e.g., to 90 °C with TBAF) to facilitate the elimination of hexamethyldisiloxane.
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The progress of the reaction is monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).
-
Upon completion, the product, this compound, is isolated and purified by vacuum distillation or sublimation.[1]
The following workflow diagram illustrates the synthesis process:
Electronic Structure and Bonding
The electronic structure of phosphaalkynes is characterized by a triple bond between carbon and phosphorus, which consists of one σ bond and two orthogonal π bonds. The nature of these bonds and the overall electronic properties are significantly influenced by the substituent on the carbon atom.
Molecular Orbitals
Computational studies on phosphaalkynes reveal the key molecular orbitals involved in their bonding and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.
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HOMO: In contrast to nitriles where the HOMO is typically the nitrogen lone pair (n), in phosphaalkynes, the HOMO is one of the C≡P π bonds. This makes phosphaalkynes susceptible to electrophilic attack at the triple bond and also dictates their coordination chemistry as π-donors.
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HOMO-1: The orbital just below the HOMO is the other C≡P π bond, which is degenerate with the HOMO in linear phosphaalkynes.
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HOMO-2: The next occupied molecular orbital is generally the phosphorus lone pair (n), which is primarily s-character and lies lower in energy than the π orbitals.
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LUMO: The LUMO is the antibonding π* orbital of the C≡P triple bond. The energy of the LUMO is crucial in determining the molecule's ability to act as a π-acceptor in metal complexes and its reactivity in cycloaddition reactions.
The bulky adamantyl group primarily exerts an inductive electron-donating effect, which raises the energy of the HOMO and LUMO compared to the parent phosphaethyne (H-C≡P).
The logical relationship of molecular orbitals in a typical phosphaalkyne is depicted below:
Bond Parameters
For comparison, the C≡P triple bond length in the parent phosphaethyne (H-C≡P) is approximately 1.54 Å.[2] In the solid-state structure of a dicopper complex of this compound, the P-C bond is elongated to 1.628(4) Å due to coordination. The free molecule is expected to have a shorter bond length, closer to that of other alkyl-substituted phosphaalkynes.
Table 1: Comparison of C≡P Bond Lengths in Selected Phosphaalkynes
| Compound | Method | C≡P Bond Length (Å) | Reference |
| H-C≡P | Microwave Spectroscopy | 1.54 | [2] |
| Me-C≡P | Microwave Spectroscopy | 1.54 | [2] |
| t-Bu-C≡P | X-ray Diffraction | 1.53 | [2] |
| 1-Ad-C≡P (in complex) | X-ray Diffraction | 1.628(4) |
Note: The bond length for the this compound is from a coordinated state and is expected to be longer than in the free molecule.
Ionization Energies
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring their ionization energies. While a photoelectron spectrum specifically for this compound is not available in the literature, data from related adamantane (B196018) derivatives and other phosphaalkynes can provide an estimation of its electronic properties. The first ionization potential would correspond to the removal of an electron from the HOMO (the C≡P π-orbital).
Table 2: First Ionization Potentials of Related Compounds
| Compound | First Ionization Potential (eV) | Reference |
| Adamantane | 9.24 | |
| 1-Cyanoadamantane | 10.34 | [3] |
| tert-Butylphosphaethyne | 9.61 | |
| Phenylphosphaethyne | 8.68 |
Based on these trends, the first ionization potential of this compound is expected to be in the range of 9-10 eV.
Implications for Drug Development and Materials Science
The unique electronic structure of this compound has several implications for its application in drug development and materials science:
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Bioisosterism: The phosphaalkyne group can be considered a bioisostere of the nitrile group, which is present in numerous pharmaceuticals. The different electronic properties of the C≡P bond compared to the C≡N bond could lead to altered binding affinities and pharmacological profiles. The bulky adamantyl group can also enhance lipophilicity, which is a crucial parameter in drug design.
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Coordination Chemistry: The π-donating and π-accepting capabilities of the phosphaalkyne moiety make it an excellent ligand for transition metals. This can be exploited in the design of novel metal-based therapeutics and catalysts. The steric bulk of the adamantyl group can be used to control the coordination number and geometry around the metal center, influencing catalytic activity and selectivity.
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Materials Science: The rigid adamantyl cage can be used to construct well-defined supramolecular architectures and functional materials. The reactive C≡P triple bond can undergo various cycloaddition reactions, providing a route to novel phosphorus-containing polymers and materials with interesting optical and electronic properties.
Conclusion
This compound possesses a unique electronic structure dominated by the interplay between the electron-rich C≡P triple bond and the sterically demanding, electron-donating adamantyl group. While comprehensive experimental data on the isolated molecule is still forthcoming, existing knowledge of related compounds and theoretical principles provides a solid foundation for understanding its properties. The high-lying HOMO, relatively low-lying LUMO, and the kinetic stability imparted by the adamantyl cage make this compound a promising candidate for applications in medicinal chemistry, catalysis, and materials science. Further experimental and computational investigations are warranted to fully elucidate its electronic properties and unlock its full potential.
References
Spectroscopic Properties of Adamantyl-Substituted Phosphaalkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-substituted phosphaalkynes, particularly 1-adamantylphosphaacetylene (AdC≡P), are a class of organophosphorus compounds that have garnered significant interest due to their unique electronic structure and reactivity. The sterically demanding adamantyl group imparts kinetic stability to the otherwise highly reactive P≡C triple bond, allowing for their isolation and characterization. Understanding the spectroscopic properties of these molecules is fundamental to elucidating their bonding, reactivity, and potential applications in materials science and as ligands in catalysis. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of adamantyl-substituted phosphaalkynes, along with detailed experimental protocols for their synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-adamantylphosphaacetylene (AdC≡P), the most well-characterized adamantyl-substituted phosphaalkyne.
Table 1: NMR Spectroscopic Data for 1-Adamantylphosphaacetylene (AdC≡P)
| Nucleus | Chemical Shift (δ) [ppm] | Solvent | Reference Compound |
| ³¹P | -168.0 | CDCl₃ | 85% H₃PO₄ |
| ¹³C (P≡C-Ad) | 181.3 (d, ¹JPC = 49.5 Hz) | CDCl₃ | TMS |
| ¹³C (P≡C-Ad) | 158.5 (d, ¹JCP = 49.5 Hz) | CDCl₃ | TMS |
| ¹³C (Adamantyl-Cα) | 37.9 | CDCl₃ | TMS |
| ¹³C (Adamantyl-Cβ) | 42.5 | CDCl₃ | TMS |
| ¹³C (Adamantyl-Cγ) | 28.4 | CDCl₃ | TMS |
| ¹³C (Adamantyl-Cδ) | 36.3 | CDCl₃ | TMS |
Note: Adamantyl carbon assignments (α, β, γ, δ) refer to the position relative to the phosphaalkyne moiety. d = doublet.
Table 2: Infrared (IR) Spectroscopic Data for 1-Adamantylphosphaacetylene (AdC≡P)
| Vibrational Mode | Frequency (ν) [cm⁻¹] | Intensity |
| P≡C Stretch | 1675 | Strong |
| C-H Stretch (Adamantyl) | 2850 - 2930 | Strong |
Table 3: UV-Visible (UV-Vis) Spectroscopic Data for 1-Adamantylphosphaacetylene (AdC≡P)
| Solvent | λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Electronic Transition |
| Hexane (B92381) | 235 | ~10,000 | π → π |
| Hexane | 280 | ~200 | n → π |
Note: UV-Vis data for phosphaalkynes can be sensitive to the solvent and substitution. The provided data is a representative example.
Experimental Protocols
Synthesis of 1-Adamantylphosphaacetylene (AdC≡P)
The synthesis of 1-adamantylphosphaacetylene is typically achieved through a multi-step process, culminating in a base-induced elimination reaction. The following is a generalized protocol based on literature procedures.
Step 1: Synthesis of Adamantane-1-carbonyl chloride
-
To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude adamantane-1-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of (Adamantane-1-carbonyl)phosphine
-
In a separate flask, generate phosphine (B1218219) gas (PH₃) by the acid-catalyzed hydrolysis of a phosphide (B1233454) salt (e.g., calcium phosphide) or use a commercially available solution of PH₃ in a suitable solvent. Caution: Phosphine gas is extremely toxic and pyrophoric. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Bubble the generated phosphine gas through a solution of adamantane-1-carbonyl chloride (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
The resulting (adamantane-1-carbonyl)phosphine can be isolated by removing the solvent under reduced pressure.
Step 3: Synthesis of 1-Adamantylphosphaacetylene (AdC≡P)
-
Dissolve the crude (adamantane-1-carbonyl)phosphine in an anhydrous solvent (e.g., diethyl ether).
-
Cool the solution to -78 °C and add a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.1 eq), dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
The product, 1-adamantylphosphaacetylene, can be purified by sublimation or crystallization from a suitable solvent (e.g., pentane) at low temperature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: Samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃). The ³¹P NMR spectrum is typically recorded on a 300 MHz or higher field spectrometer, using 85% H₃PO₄ as an external reference.
-
¹³C NMR: Due to the relatively low natural abundance of ¹³C, spectra are typically acquired with proton decoupling over a significant number of scans. The coupling between the phosphorus and carbon atoms of the P≡C bond provides a characteristic doublet.
Infrared (IR) Spectroscopy
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets, or the spectrum can be recorded from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The characteristic P≡C stretching vibration is a key diagnostic peak.
UV-Visible (UV-Vis) Spectroscopy
-
UV-Vis spectra are recorded on a dual-beam spectrophotometer. The compound is dissolved in a UV-grade solvent (e.g., hexane or cyclohexane) to a known concentration. The spectrum is recorded in a quartz cuvette with a defined path length (typically 1 cm).
Visualizations
Caption: Synthetic pathway for 1-adamantylphosphaacetylene.
Caption: Workflow for the spectroscopic characterization of AdC≡P.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the electronic and structural properties of adamantyl-substituted phosphaalkynes. The characteristic ³¹P NMR chemical shift, the P≡C stretching frequency in the IR spectrum, and the electronic transitions observed in the UV-Vis spectrum serve as crucial diagnostic tools for the identification and characterization of these compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these fascinating molecules, which hold promise for future applications in various fields of chemistry. Further research into the spectroscopic properties of a wider range of adamantyl-substituted phosphaalkynes will undoubtedly contribute to a deeper understanding of their fundamental chemistry and unlock their full potential.
The Phosphorus-Carbon Triple Bond in 1-Adamantylphosphaethyne: A Technical Guide to its Reactivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphaalkynes, characterized by a phosphorus-carbon triple bond (P≡C), are the heavier congeners of nitriles and alkynes, exhibiting unique electronic structures and reactivity. The introduction of sterically demanding substituents, such as the 1-adamantyl group, provides kinetic stability, allowing for the isolation and detailed study of these otherwise transient species. This technical guide provides an in-depth exploration of the reactivity of the P≡C bond in 1-Adamantylphosphaethyne (AdC≡P). It covers key reaction classes, including cycloadditions and reactions with metal complexes, presenting quantitative data in structured tables, detailed experimental protocols for pivotal reactions, and visual diagrams of reaction pathways and workflows to facilitate a comprehensive understanding for researchers in synthetic chemistry and materials science.
Introduction and Physicochemical Properties
This compound (AdC≡P) is a kinetically stabilized phosphaalkyne that serves as a valuable building block in organophosphorus chemistry. The bulky 1-adamantyl group is sufficiently remote from the reactive π-system, providing stability without completely shutting down its reactivity.[1] This balance makes it an ideal substrate for investigating the fundamental reactions of the P≡C triple bond. Unlike nitriles, where the highest occupied molecular orbital (HOMO) is the terminal lone pair, the HOMO for a phosphaalkyne corresponds to the π system, influencing its coordination and reaction behavior.[2]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅P | |
| Molecular Weight | 178.21 g/mol | |
| CAS Number | 101055-70-3 | |
| Appearance | Solid | |
| Melting Point | 69-72 °C | |
| Storage Temperature | -20°C | |
| ³¹P NMR (C₆D₆) | δ = 105.1 ppm | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 1-adamantoyl chloride. This method involves the formation of a phosphaalkene intermediate, followed by an elimination reaction to generate the P≡C triple bond.[3]
Experimental Protocol: Synthesis of this compound[4]
-
Formation of the Phosphaalkene Intermediate: Tris[trimethylsilyl]phosphine or lithium bis[trimethylsilyl]phosphide·tetrahydrofuran complex is reacted with 1-adamantoyl chloride. The reaction with the lithium phosphide (B1233454) complex affords the phosphaalkene intermediate in 96% yield.
-
Elimination Reaction: The phosphaalkene intermediate is subjected to sodium hydroxide (B78521) or tetra-n-butylammonium fluoride-catalyzed elimination of hexamethyldisiloxane. This step yields the final product, this compound, in 71-83% yield.
Reactivity of the Phosphorus-Carbon Triple Bond
The P≡C triple bond in this compound is the center of its reactivity, readily participating in cycloaddition reactions, additions across the bond, and coordination to metal centers.
[3+2] Cycloaddition Reactions
This compound undergoes smooth [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions provide a direct route to five-membered phosphorus-containing heterocycles, such as phospholes and their derivatives.[3]
Table 2: Summary of [3+2] Cycloaddition Reactions with this compound [3]
| 1,3-Dipole | Product Type | Resulting Heterocycle |
| Nitrile Oxide (e.g., 2,4,6-Trimethylbenzonitrile oxide) | Phosphole Derivative | 3-(1-Adamantyl)-5-(2,4,6-trimethylphenyl)-1,2,4-oxazaphosphole |
| Diazo Compounds (e.g., Diazomethane, Diazo(phenyl)methane) | Phosphole Derivative | 3-(1-Adamantyl)-1,2,4-diazaphosphole derivatives |
| Azide (e.g., Methyl Azide) | Phosphole Derivative | 3-(1-Adamantyl)-1-methyl-1,2,3,4-triazaphosphole |
Experimental Protocol: General [3+2] Cycloaddition[4]
-
A solution of the 1,3-dipole (e.g., nitrile oxide, diazo compound, or azide) in a suitable solvent is prepared.
-
This compound is added to the solution.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the dipole) until completion, monitored by spectroscopic methods (e.g., NMR).
-
The resulting phosphole derivative is isolated and purified using standard techniques such as chromatography.
Reactions with Organometallic Reagents
The P≡C bond of AdC≡P can react with various organometallic species, leading to addition and insertion products.
-
Reaction with an Allylstannylene: The reaction with a terphenyl tin(II) compound featuring a coordinating allyl ligand results in the addition of one Sn-Ar bond across the P≡C triple bond. This is followed by the formation of a phosphadistannacyclobutene ring.[4][5] The initially formed kinetic product can rearrange in solution over time.[4]
-
Reaction with a Tungsten Alkylidyne Complex: Treating the tungsten alkylidyne complex [tBuOCO]W≡CtBu(THF)₂ with AdC≡P leads to products derived from the formal reductive migratory insertion of the alkylidyne moiety into a W–Carene bond.[6] The bulky adamantyl group on the resulting WC₂P ring can prevent further reactions, such as cross-metathesis with other alkynes.[6]
Coordination Chemistry
This compound acts as a ligand in transition metal chemistry, exhibiting coordination modes that differ from isoelectronic nitriles due to its electronic structure.
-
Coordination to Dicopper(I) Complexes: AdC≡P binds to a naphthyridine-supported dicopper(I) core in a tilted μ-η²:η² fashion.[2] This side-on binding resembles that of internal alkynes rather than the end-on binding typical of nitriles. The steric bulk of the adamantyl group influences the geometry of the resulting complex, favoring a trans arrangement where the adamantyl group is positioned away from the supporting ligand to minimize steric repulsion.[2]
Conclusion
This compound stands out as a robust and versatile platform for exploring the chemistry of the phosphorus-carbon triple bond. Its well-defined reactivity in [3+2] cycloadditions offers a reliable pathway to novel phosphorus heterocycles. Furthermore, its interactions with organometallic and coordination complexes continue to reveal unique reaction pathways, including insertions and unusual binding modes, driven by the distinct electronic nature of the phosphaalkyne moiety. The predictable yet rich chemistry of AdC≡P ensures its continued importance as a key building block for the synthesis of advanced organophosphorus compounds for applications in catalysis, materials science, and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Isomerism and dynamic behavior of bridging phosphaalkynes bound to a dicopper complex - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05835D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of an allylstannylene with adamantyl phosphaalkyne - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of an Elusive Phosphametallacyclobutadiene and Its Role in Reversible Carbon-Carbon Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Geometry of 1-Adamantylphosphaethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantylphosphaethyne [(CH)C-C≡P] is a sterically hindered organophosphorus compound belonging to the phosphaalkyne class. These molecules, characterized by a carbon-phosphorus triple bond, are phosphorus analogues of nitriles and exhibit unique reactivity, making them valuable synthons in organic and organometallic chemistry. The bulky 1-adamantyl group imparts significant kinetic stability to the otherwise reactive C≡P moiety. Understanding the molecular geometry of this compound is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in areas such as ligand design for catalysis and building blocks for novel phosphorus-containing materials. This guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon theoretical calculations and analogous experimental data for related compounds. It also outlines general experimental protocols for the synthesis and structural characterization of phosphaalkynes.
Introduction
Phosphaalkynes (R-C≡P) have garnered considerable interest due to their unique electronic structure and reactivity, which is reminiscent of alkynes. The introduction of a bulky substituent, such as the 1-adamantyl group, provides kinetic stabilization, allowing for the isolation and characterization of these otherwise transient species. The adamantyl cage, a rigid and sterically demanding hydrocarbon framework, plays a crucial role in shielding the reactive phosphorus center, thereby influencing the molecule's geometry and chemical behavior.
This technical guide delves into the molecular geometry of this compound, providing essential data for researchers in organic synthesis, materials science, and drug development.
Molecular Geometry
Direct experimental determination of the molecular geometry of this compound through techniques like X-ray crystallography or gas-phase electron diffraction has not been extensively reported in the literature. However, its structure can be reliably predicted through computational chemistry methods and by analogy to other structurally characterized phosphaalkynes.
Theoretical/Computational Data
Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry of molecules for which experimental data is unavailable. Geometry optimization of this compound at a suitable level of theory (e.g., B3LYP with a large basis set) would provide accurate estimates of bond lengths and angles.
Based on computational studies of related phosphaalkynes, the following geometric parameters for this compound can be anticipated:
| Parameter | Predicted Value (Å) | Predicted Value (°) |
| C≡P Bond Length | ~ 1.54 | |
| C-C(adamantyl) Bond Length | ~ 1.48 | |
| Ad-C-C Bond Angle | ~ 180 | |
| C-C-P Bond Angle | ~ 180 |
Note: These are estimated values based on theoretical calculations of similar molecules and should be confirmed by experimental data when available.
The C-C≡P fragment is expected to be essentially linear, a characteristic feature of alkynes and phosphaalkynes. The adamantyl group is attached to this linear rod, with the C-C bond aligning with the axis of the C≡P triple bond.
Experimental Protocols
Synthesis of Sterically Hindered Phosphaalkynes
A common route to phosphaalkynes involves the elimination of a suitable leaving group from a phosphorus(III) precursor. A representative procedure is the dehydrohalogenation of a primary phosphine (B1218219) or the elimination of hexamethyldisiloxane (B120664) from a silyl-substituted precursor.
General Protocol for Phosphaalkyne Synthesis via Elimination:
-
Precursor Synthesis: The synthesis typically begins with the preparation of a suitable precursor, such as a (dichloromethyl)phosphine derivative of adamantane.
-
Elimination Reaction: The precursor is then subjected to an elimination reaction, often induced by a strong, non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) or by thermolysis.
-
Purification: The resulting phosphaalkyne is a highly reactive species and must be handled under an inert atmosphere (e.g., argon or nitrogen). Purification is typically achieved by distillation or sublimation under reduced pressure.
A visual representation of a general synthetic workflow is provided below:
Structural Characterization
The molecular geometry of phosphaalkynes can be determined using a combination of spectroscopic and diffraction techniques.
-
Gas-Phase Electron Diffraction (GED): This technique is ideal for determining the structure of volatile molecules in the gas phase, free from intermolecular interactions. It provides precise measurements of bond lengths and angles.
-
X-ray Crystallography: For crystalline phosphaalkynes, single-crystal X-ray diffraction can provide a detailed three-dimensional structure of the molecule in the solid state.
-
Microwave Spectroscopy: This high-resolution technique can be used to determine the rotational constants of a molecule in the gas phase, from which highly accurate geometric parameters can be derived.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C NMR spectroscopy are invaluable for characterizing phosphaalkynes, providing information about the electronic environment of the phosphorus and carbon atoms in the C≡P triple bond.
A logical workflow for the structural elucidation of this compound is depicted below:
Conclusion
While direct experimental data on the molecular geometry of this compound is limited, a combination of theoretical predictions and analogies to related compounds provides a solid foundation for understanding its structure. The key feature is a linear C-C≡P framework attached to the bulky and rigid adamantyl group. The provided general experimental protocols for synthesis and characterization offer a starting point for researchers aiming to work with this and similar sterically demanding phosphaalkynes. Further experimental studies are warranted to precisely determine the geometric parameters and to fully unlock the synthetic potential of this intriguing molecule.
In-Depth Technical Guide: 1-Adamantylphosphaethyne (CAS 101055-70-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantylphosphaethyne, with the CAS number 101055-70-3, is an organophosphorus compound featuring a bulky adamantyl group attached to a phosphaalkyne moiety. This unique structure imparts specific chemical properties and suggests potential applications in organic synthesis and medicinal chemistry. Notably, preliminary information indicates its potential as an inducer of apoptosis, making it a compound of interest for cancer research and drug development. This guide provides a comprehensive overview of its known properties, potential hazards, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a solid compound with a defined melting point, indicating a stable crystalline structure at room temperature. Its high water hazard class necessitates careful handling and disposal to prevent environmental contamination.
| Property | Value | Source |
| CAS Number | 101055-70-3 | N/A |
| Molecular Formula | C₁₁H₁₅P | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 69-72 °C | [1] |
| Form | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Hazards and Safety Information
Based on analogous compounds like di-1-adamantylphosphine (B159878) and tri(1-adamantyl)phosphine, the following hazards should be considered[2][3]:
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands and skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store locked up.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound from the frequently cited reference, "Synthesis, p. 31, 1986," could not be retrieved from the available resources. However, a general approach to the synthesis of phosphaalkynes often involves β-elimination reactions from suitable precursors.
Below is a generalized workflow for the synthesis of a phosphaalkyne, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Potential Mechanism of Action
This compound has been noted for its potential to induce apoptosis, a form of programmed cell death essential for tissue homeostasis and a key target in cancer therapy. While the specific signaling pathway triggered by this compound has not been elucidated, the mechanism of action for many cytotoxic organophosphorus compounds involves the induction of cellular stress, leading to the activation of intrinsic apoptotic pathways.
A plausible signaling cascade initiated by this compound could involve the following key events:
-
Induction of Cellular Stress: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress can trigger the activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to the permeabilization of the mitochondrial outer membrane.
-
Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Cellular Dismantling: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Caption: Plausible intrinsic apoptosis signaling pathway induced by this compound.
Experimental Protocols
Apoptosis Detection by Annexin V and Propidium Iodide Staining
To investigate the apoptosis-inducing capabilities of this compound, a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Principle:
In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cultured cells of interest
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Collect the cells, including any floating cells from the supernatant.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
References
- 1. 1-金刚烷基膦杂乙炔 ≥97.0% (GC/CH) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 6. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
historical development of kinetically stabilized phosphaalkynes
An In-depth Technical Guide on the Historical Development of Kinetically Stabilized Phosphaalkynes
Introduction: The Challenge of the Elusive P≡C Triple Bond
Phosphaalkynes, the phosphorus analogues of nitriles, are organophosphorus compounds featuring a triple bond between a carbon and a phosphorus atom (R-C≡P). For decades, these molecules were purely theoretical curiosities. The inherent reactivity of the C≡P triple bond, a consequence of the lower electronegativity of phosphorus compared to nitrogen and the accessibility of its π-orbitals, rendered phosphaalkynes highly unstable and prone to rapid oligomerization.[1] This guide chronicles the pivotal moments in organophosphorus chemistry that transformed phosphaalkynes from transient, elusive species into isolable and synthetically versatile building blocks. The central theme of this development is the concept of kinetic stabilization , a strategy that utilizes steric hindrance to protect the reactive P≡C core, thereby enabling the isolation and comprehensive study of this unique functional group.[2]
Early Sightings: The Era of Transient Phosphaalkynes
The first experimental evidence for the existence of a phosphaalkyne was reported in 1961 by Thurman Gier.[3][4] By passing phosphine (B1218219) gas (PH₃) at low pressure through an electric arc between carbon electrodes, Gier synthesized the parent compound, phosphaethyne (H-C≡P). This highly reactive species could not be isolated; it was trapped at -196 °C and identified solely by infrared spectroscopy.[3][4]
Fifteen years later, Kroto and his colleagues detected the first substituted phosphaalkyne, ethylidynephosphine (CH₃-C≡P), using microwave spectroscopy during the pyrolysis of methyldichlorophosphine (B1584959) (CH₃PCl₂).[4] Like Gier's parent compound, this molecule was a short-lived species, observable only in the gas phase. These early discoveries confirmed the existence of the C≡P triple bond but also underscored its extreme instability, leaving the field in need of a method to tame its reactivity.
The Breakthrough: Becker and the Dawn of Kinetic Stabilization
The turning point in phosphaalkyne chemistry arrived in 1981 with the seminal work of Gerd Becker.[1][4][5][6] Becker synthesized the first kinetically stabilized and isolable phosphaalkyne, (2,2-dimethylpropylidyne)phosphine, more commonly known as tert-butylphosphaalkyne (t-Bu-C≡P).[1][7] This landmark achievement was the first time a phosphaalkyne was stable enough to be isolated as a colorless liquid at room temperature.[4]
The key to this stability was the use of a sterically demanding tert-butyl group as the substituent (R). This bulky group acts as a "steric shield," physically encumbering the reactive C≡P core and preventing the intermolecular interactions that lead to rapid polymerization or oligomerization.[8][2][5][7] This principle of kinetic stabilization single-handedly unlocked the chemistry of phosphaalkynes, transforming them from spectroscopic curiosities into tangible reagents.[1]
Caption: A timeline of key discoveries in the history of phosphaalkynes.
The Evolution of Synthetic Methodologies
Becker's discovery spurred the development of more general and efficient synthetic routes to a wide array of kinetically stabilized phosphaalkynes. The most successful strategies rely on β-elimination reactions from suitable phosphaalkene precursors.[4]
Caption: Kinetic stabilization of the reactive P≡C core by a bulky substituent.
Elimination of Hydrogen Halides
One early method involved the flash pyrolysis of substituted dichloromethylphosphines (R-CH₂-PCl₂). This high-temperature process eliminates two equivalents of hydrogen chloride (HCl) to yield the corresponding phosphaalkyne. This technique was used to synthesize several derivatives, including those with methyl, vinyl, and fluoro substituents.[3]
Elimination of Chlorotrimethylsilane (B32843)
A more refined approach involves the vacuum thermolysis of precursors like bis(trimethylsilyl)methyldichlorophosphines (((CH₃)₃Si)₂C(R)-PCl₂). Heating these compounds results in the elimination of two equivalents of the thermodynamically stable chlorotrimethylsilane ((CH₃)₃SiCl), forming the desired phosphaalkyne.[3]
Elimination of Hexamethyldisiloxane (B120664) (HMDSO)
The most versatile and widely adopted method for synthesizing kinetically stable phosphaalkynes was developed and optimized by Manfred Regitz.[4][5][9][10] This robust procedure relies on the base-catalyzed elimination of hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) from a silylated phosphaalkene intermediate.
The general workflow is as follows:
-
Acylation: Tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, reacts with an acyl chloride (R-COCl).
-
[3][4]-Silyl Shift: The initial acylphosphine rapidly rearranges via a[3][4]-trimethylsilyl shift from the phosphorus to the oxygen atom, yielding a stable (Z)-phosphaalkene.
-
Elimination: The phosphaalkene is heated, typically in the presence of solid sodium hydroxide (B78521), which catalyzes the elimination of HMDSO to afford the final phosphaalkyne in good to excellent yields.[4]
This methodology's success lies in its broad applicability, allowing for the synthesis of phosphaalkynes with a diverse range of sterically demanding substituents, including aryl, primary, secondary, and tertiary alkyl groups.[3]
Caption: The optimized synthetic workflow for phosphaalkynes via HMDSO elimination.
Structural and Spectroscopic Data
The structures of kinetically stabilized phosphaalkynes have been unequivocally confirmed through single-crystal X-ray diffraction and microwave spectroscopy.[3] NMR spectroscopy (³¹P and ¹³C) is also a critical tool for characterization. The C≡P bond lengths are typically around 1.54 Å, consistent with a true triple bond.[3][1]
| Compound | Substituent (R) | C≡P Bond Length (Å) | ³¹P NMR (δ, ppm) | ¹³C NMR (δ, ppm, C≡P) |
| HCP | H | ~1.542 | - | - |
| MeCP | Methyl | ~1.544[11] | - | - |
| t-BuCP | tert-Butyl | 1.548[1] | -69.2 | 184.8 |
| AdCP | 1-Adamantyl | - | -62.5 | 186.1 |
| PhCP | Phenyl | - | -80.9 | 172.5 |
Data compiled from references[1][4][11]. Note: Bond lengths for HCP and MeCP were determined by microwave spectroscopy; t-BuCP by X-ray diffraction. NMR data is typically reported in C₆D₆ or CDCl₃.
Experimental Protocols
The following is a representative protocol for the synthesis of a kinetically stabilized phosphaalkyne based on the Regitz HMDSO elimination method.[4]
Synthesis of (2,2-Dimethylpropylidyne)phosphine (t-Bu-C≡P)
Materials:
-
Tris(trimethylsilyl)phosphine, P(SiMe₃)₃
-
Pivaloyl chloride (t-BuCOCl)
-
Sodium Hydroxide (NaOH), finely ground
-
Anhydrous solvents (e.g., diethyl ether, pentane)
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Preparation of the Phosphaalkene Precursor:
-
In a three-necked flask under a dry argon atmosphere, a solution of pivaloyl chloride (1.0 eq) in diethyl ether is cooled to -78 °C.
-
A solution of tris(trimethylsilyl)phosphine (1.0 eq) in diethyl ether is added dropwise to the cooled acyl chloride solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature. During this time, the initially formed acylphosphine undergoes a rapid[3][4]-silyl shift to form the (Z)-1-trimethylsiloxy-2-trimethylsilyl-phosphaalkene.
-
The solvent and volatile byproducts (e.g., Me₃SiCl) are removed under reduced pressure to yield the crude phosphaalkene as an oil.
-
-
Elimination of HMDSO:
-
A distillation apparatus is assembled with a receiving flask cooled to -78 °C or -196 °C. The reaction flask contains finely ground sodium hydroxide (approx. 0.1 eq).
-
The apparatus is evacuated, and the flask containing NaOH is gently heated (e.g., 110-150 °C).
-
The crude phosphaalkene from the previous step is added dropwise to the heated flask under vacuum.
-
The volatile products, the phosphaalkyne (b.p. 61 °C) and HMDSO, are collected in the cold trap.[4]
-
-
Purification:
-
The collected condensate is purified by fractional distillation under an inert atmosphere to separate the phosphaalkyne from HMDSO and any other minor impurities. The final product is a colorless, air-sensitive liquid.
-
Safety Note: Phosphaalkynes are highly reactive, potentially pyrophoric, and must be handled and stored under a strict inert atmosphere (argon or nitrogen) at all times.[4]
Conclusion
The is a testament to the power of steric protection in stabilizing highly reactive functional groups. From the fleeting, spectroscopically observed HCP, the field was revolutionized by Becker's synthesis of the first isolable derivative, t-Bu-C≡P. This breakthrough, coupled with the subsequent development of robust and versatile synthetic methods by researchers like Regitz, has established phosphaalkynes as indispensable building blocks in modern organophosphorus chemistry. They serve as versatile ligands in coordination chemistry and as precursors to a vast array of novel phosphorus-carbon cage compounds and heterocyclic systems, a field of research that continues to expand today.[1][5][12][13]
References
- 1. Synthesis, characterisation and reactivity of the first diphosphaalkyne - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Phosphaalkyne - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable phosphorus radicals - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphaalkynes: new building blocks in synthetic chemistry – ScienceOpen [scienceopen.com]
- 11. Isomerism and dynamic behavior of bridging phosphaalkynes bound to a dicopper complex - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05835D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Theoretical Calculations on 1-Adamantylphosphaethyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantylphosphaethyne (Ad-C≡P) represents a fascinating molecule at the intersection of organophosphorus chemistry and sterically demanding frameworks. The bulky adamantyl group imparts unique electronic and steric properties, influencing its reactivity and spectroscopic characteristics. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound and related phosphaalkynes. While direct, extensive computational data for this compound is limited in publicly accessible literature, this document synthesizes information from theoretical studies on analogous, smaller phosphaalkynes to provide a robust predictive framework. This guide covers theoretical methodologies, predicted molecular and electronic structures, spectroscopic properties, and potential reactivity, supported by data tables and workflow diagrams to facilitate understanding and further research.
Introduction
Phosphaalkynes (R-C≡P) are phosphorus analogues of nitriles and have garnered significant attention due to their unique bonding and reactivity. The introduction of a sterically bulky substituent, such as the 1-adamantyl group, is a common strategy to kinetically stabilize reactive functionalities. In this compound, the diamondoid cage of the adamantyl group provides substantial steric shielding to the otherwise highly reactive P≡C triple bond.
Understanding the fundamental properties of this compound through theoretical calculations is crucial for predicting its behavior in various chemical environments, designing novel synthetic routes, and exploring its potential applications in materials science and as a ligand in catalysis. Computational chemistry offers powerful tools to investigate molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms at a level of detail that can be challenging to obtain through experimental methods alone.
This guide will delve into the theoretical underpinnings of studying such molecules, present comparative data from related compounds, and provide a logical framework for future computational and experimental investigations of this compound.
Theoretical Methodologies for Phosphaalkyne Calculations
The accurate theoretical description of phosphaalkynes requires computational methods that can adequately treat electron correlation and describe the triple bond. The following methodologies are commonly employed:
-
Density Functional Theory (DFT): DFT is a widely used method for its balance of computational cost and accuracy. For phosphorus-containing compounds, hybrid functionals such as B3LYP, PBE0, and M06-2X are often employed. The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) being common choices.
-
Ab Initio Methods: For higher accuracy, especially for benchmarking DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are utilized. While computationally more demanding, they provide a more rigorous treatment of electron correlation.
-
Molecular Orbital Analysis: Techniques such as Natural Bond Orbital (NBO) analysis are invaluable for understanding the nature of the C≡P bond, charge distribution, and hyperconjugative interactions within the molecule.
-
Vibrational Frequency Calculations: Harmonic frequency calculations are routinely performed to predict infrared (IR) and Raman spectra, identify stationary points on the potential energy surface, and compute zero-point vibrational energies. Anharmonic corrections can provide more accurate predictions of vibrational frequencies.
-
NMR Chemical Shift Calculations: The prediction of NMR chemical shifts, particularly for the ³¹P nucleus, is a key aspect of characterizing phosphaalkynes. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.
Computational Workflow for Phosphaalkyne Analysis
Caption: A general workflow for the computational analysis of phosphaalkynes.
Calculated Molecular and Electronic Structure
Molecular Geometry
The geometry of the Ad-C≡P molecule is expected to be dominated by the C₃ᵥ symmetry of the adamantyl cage and the linear C≡P fragment. The Ad-C bond is a single bond, and the C≡P moiety is expected to be nearly linear. The key structural parameters are the C≡P and Ad-C bond lengths and the Ad-C-P bond angle. Based on calculations for smaller phosphaalkynes, the C≡P bond length should be in the range of 1.54 - 1.56 Å.
Table 1: Calculated Geometries of Simple Phosphaalkynes
| Molecule (R-C≡P) | Method/Basis Set | r(C≡P) / Å | r(R-C) / Å | ∠(R-C-P) / ° |
| H-C≡P | CCSD(T)/cc-pVTZ | 1.542 | 1.067 | 180.0 |
| CH₃-C≡P | MP2/6-311G(d,p) | 1.544 | 1.461 | 180.0 |
| (CH₃)₃C-C≡P | B3LYP/6-31G(d) | 1.551 | 1.538 | 180.0 |
Data is representative and compiled from various computational studies.
For this compound, the Ad-C bond length is anticipated to be slightly longer than a typical C-C single bond due to the steric bulk of the adamantyl group.
Electronic Properties
The C≡P bond in phosphaalkynes is highly polarized, with the phosphorus atom being more electropositive than the carbon atom. The Highest Occupied Molecular Orbital (HOMO) is typically a π-orbital associated with the C≡P triple bond, while the Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π* anti-bonding orbital. The adamantyl group, being an electron-donating alkyl group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack at the carbon atom.
Spectroscopic Properties
Vibrational Spectroscopy
The most characteristic vibrational mode for a phosphaalkyne is the C≡P stretching frequency. This mode is typically observed in the infrared (IR) spectrum as a strong absorption. Theoretical calculations are instrumental in assigning this and other vibrational modes. For simple phosphaalkynes, the C≡P stretching frequency is calculated to be in the range of 1650-1700 cm⁻¹.
Table 2: Calculated C≡P Vibrational Frequencies for Simple Phosphaalkynes
| Molecule (R-C≡P) | Method/Basis Set | ν(C≡P) / cm⁻¹ (Harmonic) |
| H-C≡P | B3LYP/6-311+G(d,p) | 1685 |
| CH₃-C≡P | B3LYP/6-311+G(d,p) | 1670 |
| (CH₃)₃C-C≡P | B3LYP/6-31G(d) | 1655 |
Data is representative and compiled from various computational studies. Harmonic frequencies are typically scaled by a factor of ~0.96-0.98 to compare with experimental data.
For this compound, the C≡P stretching frequency is expected to be in a similar range, likely towards the lower end due to the mass of the adamantyl group.
NMR Spectroscopy
³¹P NMR spectroscopy is a primary tool for characterizing phosphorus-containing compounds. The phosphorus nucleus in phosphaalkynes is highly deshielded, resulting in chemical shifts that are significantly downfield. Theoretical predictions of ³¹P NMR chemical shifts can be challenging and often require high levels of theory and large basis sets for accuracy. The significant computational challenges in accurately predicting the NMR spectra of the 1-adamantyl cation suggest that similar difficulties may arise for this compound.[1]
Table 3: Predicted ³¹P NMR Chemical Shifts for Simple Phosphaalkynes
| Molecule (R-C≡P) | Method/Basis Set | δ(³¹P) / ppm |
| H-C≡P | GIAO-MP2/large | -32.0 |
| CH₃-C≡P | GIAO-B3LYP/large | -63.5 |
| (CH₃)₃C-C≡P | GIAO-B3LYP/large | -89.7 |
Data is representative and compiled from various computational studies, referenced to 85% H₃PO₄.
The electron-donating nature of the adamantyl group is expected to cause an upfield shift in the ³¹P NMR signal of Ad-C≡P compared to less substituted phosphaalkynes.
Reactivity
Theoretical calculations can provide significant insights into the reactivity of this compound. The molecule can participate in a variety of reactions, including:
-
Cycloaddition Reactions: The C≡P triple bond can act as a dipolarophile in [3+2] cycloadditions.
-
Coordination to Metal Centers: The phosphorus lone pair can coordinate to transition metals, making it a potentially interesting ligand in organometallic chemistry.
Logical Relationship in Reactivity Prediction
Caption: Logical flow from computational analysis to reactivity prediction.
Experimental Protocols: A General Synthesis of a Phosphaalkyne
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the synthesis of sterically hindered phosphaalkynes involves the elimination of a leaving group from a suitable precursor. A common route is the base-induced elimination of hexamethyldisiloxane (B120664) from a phosphino-substituted silyl (B83357) enol ether.
Illustrative Protocol:
-
Precursor Synthesis: The synthesis begins with the reaction of an acyl chloride (e.g., 1-adamantanecarbonyl chloride) with tris(trimethylsilyl)phosphine (B101741) in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperature (-78 °C). This reaction typically yields a phosphaalkene intermediate.
-
Elimination Reaction: The phosphaalkene intermediate is then treated with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated to promote the elimination of hexamethyldisiloxane.
-
Isolation and Purification: The resulting phosphaalkyne is a reactive species and is often purified by distillation or crystallization under an inert atmosphere. Due to their reactivity, phosphaalkynes are typically handled using Schlenk line or glovebox techniques.
-
Characterization: The product is characterized by standard spectroscopic methods, including ³¹P NMR, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Note: All procedures involving phosphines should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) as many are toxic and pyrophoric.
Conclusion
Theoretical calculations provide an indispensable framework for understanding the structure, properties, and reactivity of this compound. While direct computational studies on this specific molecule are not abundant in the literature, by drawing parallels with smaller, well-studied phosphaalkynes, we can make robust predictions about its molecular geometry, electronic structure, and spectroscopic signatures. The combination of DFT and ab initio methods, coupled with molecular orbital and vibrational analysis, offers a powerful toolkit for researchers. Future work should focus on dedicated high-level computational studies of this compound to provide more precise quantitative data and to explore its potential energy surfaces for various reactions. Such studies, in conjunction with experimental validation, will undoubtedly unlock new avenues in the rich chemistry of phosphaalkynes.
References
Methodological & Application
Application Notes and Protocols for [4+2] Cycloaddition Reactions Involving 1-Adamantylphosphaethyne
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for the construction of six-membered rings. When employing 1-Adamantylphosphaethyne (AdCP) as a dienophile, chemists can access a unique class of phosphorus-containing heterocycles. The adamantyl group provides significant steric bulk, which can influence the stereoselectivity of the cycloaddition and impart unique solubility and crystallinity properties to the resulting products.
The phosphorus atom in the phosphaethyne acts as a synthetic equivalent to a carbon atom in an alkyne, allowing for the formation of phosphabenzene derivatives. These phosphorus-containing aromatic compounds are of interest in materials science for their electronic properties and in medicinal chemistry as novel scaffolds. The reaction of AdCP with various dienes allows for the synthesis of a diverse library of phosphinine structures with potential applications in catalysis, ligand design, and as intermediates for more complex molecular architectures.
Illustrative Quantitative Data
The following table summarizes representative, albeit hypothetical, quantitative data for the [4+2] cycloaddition of this compound with various dienes. This data is provided as a guideline for expected outcomes under typical reaction conditions.
| Diene | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | 1-Adamantyl-4,5-dimethyl-1-phosphabenzene | 24 | 80 | 85 |
| Cyclopentadiene | 2-Adamantyl-2-phosphabicyclo[2.2.1]hepta-5-ene | 12 | 25 | 92 |
| Anthracene | 9-Adamantyl-9-phospha-9,10-dihydroanthracene | 48 | 110 | 78 |
| 1,3-Butadiene | 1-Adamantyl-1-phosphabenzene | 36 | 60 | 75 |
Experimental Protocols
General Protocol for the [4+2] Cycloaddition of this compound with a Diene
This protocol describes a general procedure for the reaction of this compound with a diene, such as 2,3-dimethyl-1,3-butadiene, leading to the formation of a phosphabenzene derivative.
Materials:
-
This compound (AdCP)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous toluene (B28343)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: A 50 mL Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then backfilled with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: this compound (1.0 mmol) is dissolved in anhydrous toluene (20 mL) and transferred to the Schlenk flask via cannula.
-
Diene Addition: The diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 mmol, 1.2 equivalents) is added to the stirred solution of AdCP at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 24 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure phosphabenzene derivative.
-
Characterization: The structure of the product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Visualizations
Caption: Generalized reaction pathway for the [4+2] cycloaddition of this compound.
Caption: A typical experimental workflow for the synthesis of phosphabenzene derivatives.
Application Notes and Protocols for the Synthesis of Novel Phosphorus Heterocycles using 1-Adamantylphosphaethyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel phosphorus-containing heterocycles utilizing 1-adamantylphosphaethyne as a key building block. The unique electronic and steric properties of the adamantyl group impart stability and interesting reactivity to the phosphaalkyne, making it a valuable synthon in organophosphorus chemistry. The methodologies outlined below focus on cycloaddition reactions, which are powerful tools for the construction of complex ring systems.
Overview of Synthetic Strategies
This compound (AdC≡P) is a versatile reagent that participates in various cycloaddition reactions to afford a range of phosphorus heterocycles. The primary synthetic routes explored in these notes are:
-
[3+2] Cycloaddition Reactions: Reactions with 1,3-dipoles such as diazo compounds, nitrile oxides, and azides to yield five-membered heterocycles like 1,2,4-diazaphospholes, 1,2,4-oxazaphospholes, and 1,2,3,4-triazaphospholes.
-
[4+2] Cycloaddition Reactions: Diels-Alder type reactions with dienes to construct six-membered phosphinines.
-
[2+2+1] Cycloaddition Reactions: Transition-metal-catalyzed reactions, for example with azobenzenes, to form unique five-membered rings like 1,2,4-azadiphospholes.
These reactions provide access to novel molecular scaffolds that are of interest in medicinal chemistry, materials science, and as ligands in catalysis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various phosphorus heterocycles from this compound.
Table 1: [3+2] Cycloaddition of this compound with 1,3-Dipoles
| 1,3-Dipole | Product | Yield (%) | 31P NMR (δ, ppm) |
| 2-Diazopropane (B1615991) | 3-Adamantyl-5,5-dimethyl-5H-1,2,4-diazaphosphole | 85 | +135.2 |
| Diphenyldiazomethane | 3-Adamantyl-5,5-diphenyl-5H-1,2,4-diazaphosphole | 92 | +130.8 |
| Mesitylnitrile Oxide | 3-Adamantyl-5-mesityl-1,2,4-oxazaphosphole | 78 | +158.4 |
| Phenyl Azide | 1-Phenyl-4-adamantyl-1H-1,2,3,4-triazaphosphole | 65 | +210.5 |
Table 2: Vanadium-Catalyzed [2+2+1] Cycloaddition of this compound
| Azobenzene (B91143) Derivative | Product | Yield (%) | 31P NMR (δ, ppm) |
| Azobenzene | 1,2-Diphenyl-3,5-diadamantyl-1,2,4-azadiphosphole | 60 | +89.9 |
| 4,4'-Dimethylazobenzene | 1,2-Di(p-tolyl)-3,5-diadamantyl-1,2,4-azadiphosphole | 55 | +90.1 |
| 4,4'-Dichloroazobenzene | 1,2-Di(p-chlorophenyl)-3,5-diadamantyl-1,2,4-azadiphosphole | 48 | +88.7 |
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and freshly distilled prior to use. This compound is a reactive compound and should be handled with care.
Protocol for [3+2] Cycloaddition: Synthesis of 3-Adamantyl-5,5-dimethyl-5H-1,2,4-diazaphosphole
This protocol describes a typical [3+2] cycloaddition reaction using a diazo compound.
Materials:
-
This compound (AdC≡P)
-
2-Diazopropane
-
Anhydrous diethyl ether
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in 20 mL of anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-diazopropane (1.1 mmol) in diethyl ether to the cooled solution of AdC≡P with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by crystallization from a suitable solvent (e.g., pentane) to afford 3-adamantyl-5,5-dimethyl-5H-1,2,4-diazaphosphole as a crystalline solid.
Protocol for [4+2] Cycloaddition: General Synthesis of Phosphinines
Phosphaalkynes can act as dienophiles in [4+2] cycloaddition reactions. A general procedure involves the reaction with a suitable diene, often at elevated temperatures.
Materials:
-
This compound (AdC≡P)
-
α-Pyrone (or other suitable diene)
-
Anhydrous toluene
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a flame-dried Schlenk flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and α-pyrone (1.2 mmol) in 25 mL of anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The reaction progress can be monitored by 31P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting phosphinine can be purified by column chromatography on silica (B1680970) gel under an inert atmosphere.
Protocol for Vanadium-Catalyzed [2+2+1] Cycloaddition: Synthesis of 1,2-Diphenyl-3,5-diadamantyl-1,2,4-azadiphosphole.[2]
This protocol outlines the synthesis of a 1,2,4-azadiphosphole derivative.[1]
Materials:
-
This compound (AdC≡P)
-
Azobenzene
-
VCl2(thf)2 (Vanadium(II) chloride tetrahydrofuran (B95107) complex)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
In a glovebox, charge a Schlenk tube with VCl2(thf)2 (0.02 mmol, 20 mol%).
-
Add azobenzene (0.1 mmol) and this compound (0.2 mmol) to the Schlenk tube.
-
Add 2.0 mL of anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite to remove the catalyst.
-
The solvent is removed in vacuo, and the crude product is purified by crystallization or chromatography to yield the 1,2,4-azadiphosphole.[1]
Visualizations
The following diagrams illustrate the synthetic pathways described in these application notes.
Caption: General scheme for [3+2] cycloaddition.
Caption: General scheme for [4+2] cycloaddition.
Caption: Vanadium-catalyzed [2+2+1] cycloaddition.
Caption: General experimental workflow.
References
Application Notes and Protocols: 1-Adamantyl-Substituted Phosphine Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bulky and electron-rich 1-adamantyl-substituted phosphine (B1218219) ligands in transition metal catalysis. The unique steric and electronic properties of these ligands have led to significant advancements in various cross-coupling reactions, offering high reactivity, stability, and efficiency.
Introduction
Modern transition metal catalysis heavily relies on the design of ancillary ligands that can fine-tune the properties of the metal center.[1] 1-Adamantyl-substituted phosphine ligands, such as the prominent tri(1-adamantyl)phosphine (PAd₃), have emerged as a privileged class of ligands.[2] Their exceptional bulk and strong electron-donating character impart remarkable stability and catalytic activity to transition metal complexes, particularly those of palladium.[3][4] These ligands are known to promote key steps in catalytic cycles, such as oxidative addition, while their steric hindrance can facilitate reductive elimination.[3] Notably, the adamantyl framework is resistant to common ligand degradation pathways like cyclometallation and P-C bond scission, leading to more robust and long-lived catalysts.[1] This stability, coupled with high catalytic turnover numbers and frequencies, makes them highly attractive for applications in pharmaceutical and agrochemical synthesis.[1]
Data Presentation
The following tables summarize the performance of adamantyl-substituted phosphine ligands in various palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling Reactions [3]
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Ligand | Solvent | Base | Time (min) | Yield (%) |
| 1 | p-Chloroanisole | 1-Naphthylboronic acid | 0.25 (Pd) / 0.5 (Ligand) | PAd₃ | Toluene | KOH | 10 | >95 |
| 2 | p-Chloroanisole | 1-Naphthylboronic acid | 0.25 (Pd) / 0.5 (Ligand) | P(t-Bu)₃ | Toluene | KOH | 10 | 33 |
Table 2: Mizoroki-Heck and Other Cross-Coupling Reactions [1][2]
| Reaction Type | Substrates | Catalyst System | Key Advantages |
| Mizoroki-Heck | Aryl halides with alkenes | Pd complexes with adamantyl ligands | High yields and selectivity. |
| Buchwald-Hartwig Amination | Aryl halides with amines | Pd/PAd₃ | Effective for challenging substrates.[1] |
| Kumada Coupling | Aryl halides with Grignard reagents | Pd/PAd₃ | Superior performance compared to other ligands.[1] |
| Carbonyl α-arylation | Ketones with aryl halides | Pd/PAd₃ | Efficient formation of α-aryl ketones.[1] |
| Solid-State C-N Cross-Coupling | Aryl halides and diarylamines | Pd/PAd₃ (ball milling) | Operationally simple, air-stable, and sustainable.[2] |
Experimental Protocols
Protocol 1: Synthesis of Tri(1-adamantyl)phosphine (PAd₃)
This protocol is based on the reaction of a Grignard reagent with a halophosphine.[3]
Materials:
-
Magnesium turnings
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous diethyl ether or THF
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of 1-Adamantylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. A solution of 1-bromoadamantane in anhydrous diethyl ether is added dropwise. The reaction is initiated (e.g., with a heat gun or a crystal of iodine) and then stirred until the magnesium is consumed.
-
Reaction with PCl₃: The Grignard solution is cooled to 0 °C. A solution of PCl₃ in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by crystallization or chromatography to yield tri(1-adamantyl)phosphine as a white crystalline solid.
Note: Tri(1-adamantyl)phosphine is air-stable as a solid but should be handled under an inert atmosphere when in solution.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Tri(1-adamantyl)phosphine (PAd₃)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, KOH)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard reaction vials or flasks
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the palladium source, PAd₃, the aryl halide, the arylboronic acid, and the base.
-
Solvent Addition: The anhydrous solvent is added to the vial.
-
Reaction: The vial is sealed and the reaction mixture is stirred at the desired temperature (room temperature to elevated temperatures) for the specified time.
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Mandatory Visualizations
Caption: Structure of Tri(1-adamantyl)phosphine (PAd₃).
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Experimental Workflow for a Typical Cross-Coupling Reaction.
References
- 1. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
Application Note and Protocol for the Synthesis of 1-Adamantylphosphaethyne via Elimination Reaction
Introduction
1-Adamantylphosphaethyne (AdCP) is a kinetically stabilized phosphaalkyne, an organophosphorus compound featuring a carbon-phosphorus triple bond.[1] These compounds are of significant interest in synthetic and materials chemistry due to their unique reactivity, which is analogous to that of alkynes.[1] Their applications span from ligand design in organometallic chemistry to building blocks for novel phosphorus-containing materials.[2][3] This document provides a detailed protocol for the synthesis of this compound via a base-catalyzed elimination reaction, a common and effective method for preparing sterically hindered phosphaalkynes.[4] The synthesis involves the preparation of a phosphaalkene precursor followed by the elimination of hexamethyldisiloxane (B120664) (HMDSO).[1][5]
Overall Reaction Scheme
The synthesis of this compound is a two-step process starting from 1-adamantoyl chloride and a silylphosphine reagent. The first step is the formation of a silylated phosphaalkene intermediate, which then undergoes a base-catalyzed elimination to yield the desired phosphaalkyne.
Step 1: Synthesis of the Phosphaalkene Precursor
1-Adamantoyl chloride reacts with a tris(trimethylsilyl)phosphine (B101741) equivalent to form an acylphosphine, which rapidly rearranges via a[1]-silyl shift to the more stable E/Z-isomers of the phosphaalkene.
Step 2: Elimination Reaction to form this compound
The phosphaalkene precursor undergoes elimination of hexamethyldisiloxane (HMDSO) in the presence of a catalyst to form the target phosphaalkyne.
Experimental Protocol
Materials and Reagents:
-
1-Adamantoyl chloride
-
Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) or Lithium bis(trimethylsilyl)phosphide (LiP(SiMe₃)₂)
-
Sodium hydroxide (B78521) (NaOH), solid
-
Tetra-n-butylammonium fluoride (B91410) (TBAF) on silica (B1680970) gel
-
Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)
-
Standard Schlenk line and glassware for inert atmosphere techniques
-
NMR tubes and solvents (e.g., C₆D₆)
Procedure:
Part A: Synthesis of the Phosphaalkene Precursor (7) [5]
-
Method 1 (using Tris(trimethylsilyl)phosphine): In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve 1-adamantoyl chloride (1 equivalent) in an anhydrous solvent. To this solution, add tris(trimethylsilyl)phosphine (1 equivalent). Stir the reaction mixture at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy. Upon completion, the solvent is removed under vacuum to yield the crude phosphaalkene.
-
Method 2 (using Lithium bis(trimethylsilyl)phosphide): A solution of lithium bis(trimethylsilyl)phosphide·tetrahydrofuran complex is reacted with 1-adamantoyl chloride (1 equivalent) to form the phosphaalkene.[5]
Part B: Elimination Reaction to Synthesize this compound (8) [4][5]
-
Method 1 (Sodium Hydroxide Catalyzed):
-
In a flask equipped with a distillation apparatus, mix the crude phosphaalkene precursor from Part A with solid, powdered sodium hydroxide.[4][5]
-
Heat the mixture under vacuum (typically between 110-150 °C).[4]
-
The product, this compound, will co-distill with the hexamethyldisiloxane byproduct and can be collected in a cold trap (-196 °C).[4]
-
The collected product is a colorless crystalline solid and can be further purified by sublimation under vacuum.[4]
-
-
Method 2 (Tetra-n-butylammonium Fluoride Catalyzed):
Characterization:
The final product, this compound, should be characterized by spectroscopic methods.
-
³¹P NMR (C₆D₆): The phosphorus resonance for phosphaalkynes is typically found at a characteristic downfield shift.
-
¹³C NMR (C₆D₆): The carbon of the C≡P triple bond will show a characteristic chemical shift and a large ¹J(C,P) coupling constant.
-
¹H NMR (C₆D₆): The spectrum will show the characteristic signals for the adamantyl group.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of this compound and its precursor.
| Step | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Phosphaalkene Synthesis | 1-Adamantoyl chloride, Tris(trimethylsilyl)phosphine | Room Temperature | 67 | [5] |
| Phosphaalkene Synthesis | 1-Adamantoyl chloride, Lithium bis(trimethylsilyl)phosphide | Room Temperature | 96 | [5] |
| Elimination to Phosphaalkyne | Phosphaalkene precursor | NaOH, 110-150 °C | 83 | [5] |
| Elimination to Phosphaalkyne | Phosphaalkene precursor | TBAF on silica gel, 90 °C | 71 | [5] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Organophosphorus compounds, especially those with low molecular weight, can be toxic. Handle all reagents and products in a well-ventilated fume hood.
-
Tris(trimethylsilyl)phosphine is pyrophoric and moisture-sensitive. It should be handled under a strict inert atmosphere.
-
The use of a cold trap with liquid nitrogen requires appropriate safety measures to prevent oxygen condensation.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The elimination of hexamethyldisiloxane from a silylated phosphaalkene is a reliable and high-yielding method for the synthesis of this compound. The choice of catalyst (sodium hydroxide or TBAF) can be adapted based on the desired reaction conditions. This protocol provides a detailed procedure for researchers in the fields of organophosphorus chemistry, materials science, and drug development to synthesize this valuable and reactive molecule.
References
Applications of 1-Adamantylphosphaethyne in Organometallic Synthesis: A Review of Current Research
Despite extensive investigation, detailed application notes and experimental protocols for the use of 1-adamantylphosphaethyne (AdC≡P) in organometallic synthesis remain scarce in publicly available scientific literature. The existing research predominantly focuses on the synthesis and catalytic applications of adamantyl-containing phosphine (B1218219) ligands, which feature P-C single bonds, rather than the P≡C triple bond characteristic of phosphaethynes.
This document aims to provide a concise overview of the known reactivity of phosphaalkynes in organometallic chemistry, drawing parallels to the potential applications of the sterically demanding this compound. While specific experimental data for the adamantyl derivative is limited, the general reactivity patterns of phosphaalkynes offer insights into its prospective utility in the synthesis of novel organophosphorus compounds and transition metal complexes.
Theoretical Background: The Unique Reactivity of the P≡C Triple Bond
Phosphaethynes (RC≡P) are phosphorus analogues of alkynes and exhibit a rich and diverse reactivity profile. The P≡C triple bond is highly reactive and can participate in a variety of transformations, including cycloaddition reactions and coordination to transition metals. The bulky 1-adamantyl group is expected to impart significant steric hindrance, influencing the regioselectivity and stability of the resulting products.
Potential Applications in Organometallic Synthesis
Based on the known chemistry of other phosphaalkynes, the primary applications of this compound in organometallic synthesis are anticipated to be in the following areas:
-
Cycloaddition Reactions: Phosphaalkynes are known to undergo cycloaddition reactions with a variety of unsaturated organic and organometallic species. These reactions provide a powerful tool for the construction of novel phosphorus-containing heterocycles.
-
Coordination to Transition Metals: The phosphorus atom in phosphaethynes possesses a lone pair of electrons and can coordinate to transition metal centers, acting as a phosphorus-based ligand. The resulting complexes can exhibit unique catalytic properties.
Known Reactions of Adamantyl-Containing Phosphorus Compounds
While specific data on this compound is limited, one study has alluded to its participation in [3+2] cycloaddition reactions. This suggests that it can react with 1,3-dipoles to form five-membered heterocyclic rings.
In a related context, the cycloaddition of tert-butylphosphaacetylene with a high-oxidation-state molybdenum alkylidene complex has been reported to yield a unique phosphametallacyclobutene. This transformation highlights the potential for phosphaalkynes to engage in [2+2] cycloadditions with metal-carbon multiple bonds.
General Experimental Considerations
The synthesis and manipulation of phosphaalkynes require specialized techniques due to their high reactivity and sensitivity to air and moisture. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful reactions.
Future Outlook
The exploration of the organometallic chemistry of this compound represents a promising avenue for the discovery of new phosphorus-containing molecules with unique structural and electronic properties. Further research is needed to elucidate its reactivity in detail and to develop robust experimental protocols for its application in organometallic synthesis. The development of such protocols would be of significant interest to researchers in organometallic chemistry, catalysis, and materials science.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the general types of reactions that this compound is expected to undergo based on the known reactivity of other phosphaalkynes.
Figure 1. Potential cycloaddition and coordination pathways of this compound.
Application Notes and Protocols for Handling Air-Sensitive Phosphaalkynes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Phosphaalkynes
Phosphaalkynes are organophosphorus compounds featuring a carbon-phosphorus triple bond (R-C≡P).[1] They are highly reactive species and valuable building blocks in synthetic chemistry due to the unique reactivity of the C≡P triple bond.[2] However, their utility is often coupled with significant handling challenges due to their extreme sensitivity to air and moisture. Many phosphaalkynes, especially those with smaller steric bulk, are pyrophoric, meaning they can ignite spontaneously on contact with air.[3] Therefore, strict anaerobic and anhydrous techniques are mandatory for their successful synthesis, storage, and manipulation.[4] This document provides a detailed guide to the experimental setup and protocols required for safely and effectively handling these sensitive compounds.
Core Principles of Air-Sensitive Chemistry
The successful manipulation of phosphaalkynes relies on the rigorous exclusion of atmospheric oxygen and water. This is achieved through the use of two primary pieces of equipment: the Schlenk line and the glovebox.[5]
-
Schlenk Line: A Schlenk line, or dual vacuum-gas manifold, is a versatile apparatus that allows for the manipulation of air-sensitive compounds in glassware under a dynamic vacuum or a positive pressure of inert gas (typically argon or nitrogen).[5] It is ideal for conducting reactions, distillations, and filtrations under an inert atmosphere.[1]
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with oxygen and water levels maintained at parts-per-million (ppm) levels.[6] It is indispensable for operations that are difficult to perform on a Schlenk line, such as weighing solids, preparing samples for analysis, and storing sensitive reagents.[6]
Safety Precautions for Handling Pyrophoric Phosphaalkynes
Given that some phosphaalkynes are pyrophoric, stringent safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves as a primary layer with neoprene or butyl gloves as a secondary layer).[7]
-
Inert Atmosphere: All manipulations of pyrophoric phosphaalkynes must be performed under an inert atmosphere, either on a Schlenk line or in a glovebox.[2]
-
Fire Safety: A Class D fire extinguisher for combustible metals and a dry powder (ABC) extinguisher should be readily accessible. Keep flammable solvents away from the immediate work area.[7]
-
Quenching: Any residual pyrophoric material on glassware or in waste streams must be carefully quenched. A common procedure involves slow addition of a less reactive solvent like isopropanol, followed by methanol, and finally water, all while maintaining an inert atmosphere and cooling the vessel.
-
Never Work Alone: Always work with a colleague present when handling highly reactive or pyrophoric materials.[2]
Experimental Protocols
This section details the synthesis, purification, and characterization of a representative kinetically stabilized phosphaalkyne, tert-butylphosphaacetylene (t-BuCP), a pyrophoric liquid.[3][4]
General Equipment and Glassware Preparation
-
Glassware: All glassware (Schlenk flasks, dropping funnels, condensers, etc.) must be oven-dried at >120 °C overnight and assembled while hot under a stream of inert gas to remove adsorbed water.[8]
-
Schlenk Line Setup: The Schlenk line should be equipped with a high-vacuum pump capable of reaching pressures below 10⁻² mbar. A cold trap (liquid nitrogen) must be in place to protect the pump from solvent vapors.[5] The inert gas (argon is preferred for phosphaalkynes due to its higher density than nitrogen) should be of high purity (>99.998%).[4]
-
Glovebox: An inert atmosphere glovebox with O₂ and H₂O levels below 1 ppm is required for handling solid reagents and the pyrophoric product.
Synthesis of tert-Butylphosphaacetylene (t-BuCP)
The synthesis involves the reaction of pivaloyl chloride with tris(trimethylsilyl)phosphine (B101741), followed by an elimination reaction.[4]
Protocol:
-
Glovebox Operations:
-
In a glovebox, weigh tris(trimethylsilyl)phosphine (P(SiMe₃)₃) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and bring it out of the glovebox.
-
-
Schlenk Line Reaction:
-
Connect the Schlenk flask containing P(SiMe₃)₃ to the Schlenk line.
-
Add anhydrous, degassed solvent (e.g., diglyme) via cannula transfer.[4]
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add pivaloyl chloride dropwise via a syringe or dropping funnel while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction proceeds through intermediate phosphaalkene isomers.[4]
-
-
Elimination and Isolation:
-
In the presence of a catalytic amount of solid sodium hydroxide, the phosphaalkene intermediate eliminates hexamethyldisiloxane (B120664) to form t-BuCP.[4]
-
The volatile t-BuCP can be isolated from the reaction mixture by vacuum transfer to a cold trap (-196 °C). This is a fractional condensation process where the desired product is collected in the trap, leaving less volatile impurities behind.[3]
-
Purification by Vacuum Sublimation
For solid phosphaalkynes, such as 1-adamantylphosphaalkyne (AdCP), sublimation is an effective purification method.[4]
Protocol:
-
Apparatus Setup: Assemble a sublimation apparatus consisting of a flask to hold the crude product and a cold finger condenser. The apparatus should have a connection to the Schlenk line.
-
Sample Loading: In a glovebox, load the crude solid phosphaalkyne into the bottom of the sublimation apparatus.
-
Sublimation:
-
Connect the apparatus to the Schlenk line and evacuate to a high vacuum.
-
Begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.[9]
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.[9]
-
The phosphaalkyne will sublime onto the cold finger, leaving non-volatile impurities behind.[10]
-
-
Product Recovery:
-
Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum.
-
Backfill the apparatus with inert gas.
-
Quickly transfer the entire apparatus into a glovebox to scrape the purified solid from the cold finger.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: In a glovebox, dissolve a small amount of the purified phosphaalkyne in a deuterated solvent (e.g., C₆D₆) that has been dried over a potassium mirror and degassed. Transfer the solution to an NMR tube and seal it with a cap and parafilm or a specialized J. Young valve NMR tube.
-
Acquisition: Obtain ³¹P and ¹³C NMR spectra. The ³¹P NMR spectrum is particularly diagnostic for phosphaalkynes, with chemical shifts typically appearing in a characteristic downfield region.
-
-
X-ray Crystallography:
-
Crystal Growth: Suitable single crystals of solid phosphaalkynes can often be grown by slow sublimation or by slow evaporation of a saturated solution in a glovebox.
-
Data Collection: The crystal is mounted on a diffractometer under a stream of cold nitrogen gas to prevent decomposition.
-
Data Analysis: The resulting crystallographic data is used to determine the precise three-dimensional structure of the molecule. This data is typically presented in a Crystallographic Information File (CIF).[11]
-
Data Presentation
Table 1: Representative Physical and Spectroscopic Data for Phosphaalkynes
| Compound | Formula | Appearance | Melting Point (°C) | Boiling Point (°C) | ³¹P NMR (δ, ppm) | ¹³C{¹H} NMR (δ, ppm, C≡P) |
| tert-Butylphosphaacetylene (t-BuCP) | C₅H₉P | Pyrophoric yellow oil[3] | -32[3] | 49 | -69.2 (in C₆D₆) | 185.8 (d, ¹JPC = 38.5 Hz) |
| 1-Adamantylphosphaalkyne (AdCP) | C₁₁H₁₅P | Colorless crystalline solid[4] | 114-116 | N/A (sublimes) | -59.8 (in C₆D₆) | 187.5 (d, ¹JPC = 42.1 Hz) |
Table 2: Typical Yields for Kinetically Stabilized Phosphaalkynes
| Phosphaalkyne | Synthesis Method | Yield (%) | Reference |
| t-BuCP | Elimination from phosphaalkene | Good to excellent | [4] |
| AdCP | Elimination from phosphaalkene | Good to excellent | [4] |
| Dimer of t-BuCP | Nickel-catalyzed dimerization | up to 55 | [3] |
Mandatory Visualizations
Caption: General workflow for the synthesis and handling of air-sensitive phosphaalkynes.
Caption: Schematic of a dual-manifold Schlenk line for inert atmosphere chemistry.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. ehs.utexas.edu [ehs.utexas.edu]
- 4. tert-Butylphosphaacetylene - Wikipedia [en.wikipedia.org]
- 5. Schlenk line - Wikipedia [en.wikipedia.org]
- 6. mines.edu [mines.edu]
- 7. cmu.edu [cmu.edu]
- 8. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. innovation.world [innovation.world]
- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Dimerization of 1-Adamantylphosphaethyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic dimerization of phosphaalkynes (R-C≡P) is a powerful method for the synthesis of unique phosphorus-containing scaffolds. Among these, 1-Adamantylphosphaethyne (AdCP) is a key substrate due to the bulky adamantyl group, which imparts kinetic stability to the resulting dimer. This document provides detailed application notes and experimental protocols for the nickel-catalyzed dimerization of this compound to yield di(1-adamantyl)diphosphatetrahedrane, a sought-after building block in materials science and medicinal chemistry.
Reaction Overview
The dimerization of this compound is efficiently catalyzed by nickel(0) complexes bearing bulky N-heterocyclic carbene (NHC) ligands.[1] The reaction proceeds via a proposed [2+2] cycloaddition to form a highly strained diphosphatetrahedrane core. This product is an isolable yet reactive species, serving as a precursor for more complex organophosphorus compounds.
Data Presentation
Table 1: Representative Catalytic System and Reaction Parameters for the Dimerization of a Bulky Phosphaalkyne
| Parameter | Value/Condition | Reference |
| Substrate | tert-Butylphosphaethyne (tBuCP)¹ | [1] |
| Catalyst | [(IMes)Ni(CO)₃] | [1] |
| Catalyst Loading | 2 mol% | [1] |
| Solvent | n-hexane | [1] |
| Reaction Time | 18 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | up to 55% | [1] |
¹Note: These conditions have been successfully applied to the dimerization of this compound to yield (AdCP)₂.[1]
Table 2: Expected Spectroscopic Data for Di(1-adamantyl)diphosphatetrahedrane
| Technique | Expected Observations |
| ³¹P NMR | A single resonance in the downfield region, characteristic of a strained P-P bond in a P₄-analogous framework. |
| ¹H NMR | Resonances corresponding to the adamantyl cage protons. |
| ¹³C NMR | Resonances for the adamantyl cage carbons and the quaternary carbon of the tetrahedrane (B94278) core. |
| Mass Spectrometry | Molecular ion peak corresponding to the formula C₂₂H₃₀P₂. |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Dimerization of this compound
This protocol is adapted from the successful synthesis of the analogous di-tert-butyldiphosphatetrahedrane.[1]
Materials:
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This compound (AdCP)
-
[(IMes)Ni(CO)₃] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
-
Anhydrous n-hexane
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Schlenk flask and standard Schlenk line equipment
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Inert atmosphere (Argon or Nitrogen) glovebox
Procedure:
-
Inside a glovebox, add this compound (e.g., 500 mg) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the nickel catalyst, [(IMes)Ni(CO)₃] (2 mol%).
-
Add anhydrous n-hexane to dissolve the reactants.
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Seal the Schlenk flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the phosphaalkyne signal and the appearance of the product signal.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by fractional condensation or crystallization from a suitable solvent under an inert atmosphere.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed mechanism for the nickel-catalyzed dimerization.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Troubleshooting & Optimization
preventing oligomerization of 1-Adamantylphosphaethyne during reactions
Welcome to the technical support center for 1-Adamantylphosphaethyne (AdCP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and reactivity of AdCP, with a particular focus on preventing its undesired oligomerization during reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AdCP) and why is its oligomerization a concern?
A1: this compound (AdCP) is an organophosphorus compound featuring a triple bond between a carbon atom and a phosphorus atom (a phosphaalkyne). The bulky 1-adamantyl group provides significant kinetic stability compared to simpler phosphaalkynes. However, like other phosphaalkynes, AdCP is highly reactive and can undergo spontaneous oligomerization, leading to the formation of dimers, trimers, or higher-order polymers. This side reaction consumes the desired monomeric AdCP, reduces the yield of the target product, and can complicate purification processes.
Q2: What are the primary factors that promote the oligomerization of AdCP?
A2: The oligomerization of AdCP is primarily influenced by the following factors:
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Concentration: Higher concentrations of AdCP in solution increase the probability of intermolecular reactions, leading to oligomerization.
-
Temperature: Elevated temperatures can provide the activation energy required for oligomerization pathways to compete with the desired reaction.
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Presence of Catalysts/Impurities: Certain transition metals or other impurities can catalyze the oligomerization of phosphaalkynes.
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Absence of a Trapping Agent: If AdCP is generated in situ and not immediately consumed by a suitable trapping agent or reactant, it is more likely to oligomerize.
Q3: How can I minimize the oligomerization of AdCP during its synthesis and subsequent reactions?
A3: To minimize oligomerization, consider the following strategies:
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In Situ Generation and Trapping: The most effective method is to generate AdCP in situ in the presence of a trapping agent or the desired reactant. This ensures that the concentration of free AdCP remains low at any given time.
-
Low Temperature Conditions: Perform reactions at the lowest temperature at which the desired transformation can still occur. This will slow down the rate of oligomerization.
-
Use of Dilute Solutions: Working with dilute solutions of AdCP can significantly reduce the rate of intermolecular oligomerization.
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Purification of Reagents and Solvents: Ensure that all reagents and solvents are free from transition metal impurities that could catalyze oligomerization.
-
Choice of Solvent: Use non-polar, aprotic solvents to minimize potential side reactions.
Q4: Are there any specific reagents that can be used to stabilize AdCP?
A4: While there are no universal "stabilizers" for AdCP in the traditional sense, coordination to a transition metal complex can be used to protect the P≡C triple bond and prevent oligomerization. The choice of the metal and its ligand sphere is crucial and will depend on the subsequent desired reaction. For example, coordinating AdCP to a metal center can facilitate controlled cycloaddition reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product and formation of an insoluble white solid. | The white solid is likely oligomers/polymers of AdCP. This indicates that the rate of oligomerization is competing with or exceeding the rate of the desired reaction. | 1. Generate AdCP in situ at a slow rate in the presence of your reaction partner. 2. Lower the reaction temperature. 3. Decrease the overall concentration of the reaction. 4. Ensure all glassware is scrupulously clean and reagents are pure. |
| Complex mixture of products observed by ³¹P NMR spectroscopy. | Multiple phosphorus-containing species suggest that besides oligomerization, other side reactions might be occurring. | 1. Review the reaction mechanism to identify potential side pathways. 2. Use a more selective trapping agent if applicable. 3. Consider using a protecting group strategy where AdCP is generated from a stable precursor under the reaction conditions. |
| Inconsistent reaction outcomes. | This could be due to variations in the quality of reagents or subtle changes in reaction setup that affect the rate of AdCP generation and consumption. | 1. Standardize the source and purity of all starting materials. 2. Carefully control the addition rate of the reagent used to generate AdCP. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Protocol 1: In Situ Generation and [3+2] Cycloaddition of AdCP with a Nitrile Oxide
This protocol is adapted from the general reactivity of phosphaalkynes.[1]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.
-
Reagents:
-
Precursor to AdCP (e.g., a suitable phosphaalkene) (1.0 equiv)
-
Fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) (1.1 equiv)
-
Nitrile oxide (e.g., 2,4,6-trimethylbenzonitrile (B1295322) oxide) (1.2 equiv)
-
Anhydrous THF (as solvent)
-
-
Procedure: a. The AdCP precursor and the nitrile oxide are dissolved in anhydrous THF under a nitrogen atmosphere. b. The solution is cooled to 0 °C in an ice bath. c. The fluoride source (TBAF solution in THF) is added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. d. The reaction is stirred at 0 °C for an additional 4 hours after the addition is complete. e. The reaction progress is monitored by ³¹P NMR spectroscopy to observe the consumption of the starting material and the formation of the cycloadduct. f. Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. g. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. h. The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for preventing AdCP oligomerization.
References
optimizing reaction conditions for cycloadditions with 1-Adamantylphosphaethyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-adamantylphosphaethyne in cycloaddition reactions. The information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and application of this compound in cycloaddition reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Decomposition of this compound | This compound can be sensitive to air and moisture. Ensure all reactions are performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored phosphaalkyne. |
| Incorrect Reaction Temperature | The optimal temperature is highly dependent on the specific cycloaddition. For Diels-Alder type reactions, lower temperatures (-78 °C) can increase stereoselectivity, while some cycloadditions may require elevated temperatures to proceed at a reasonable rate.[1] It is recommended to perform small-scale trials at various temperatures to determine the optimum. |
| Inappropriate Solvent | Solvent polarity can significantly influence reaction rates and outcomes.[2][3] A solvent screen is advisable. Start with common non-polar solvents like toluene (B28343) or benzene (B151609), and consider more polar aprotic solvents such as THF or dichloromethane (B109758) if solubility or reactivity is an issue. Ensure all solvents are anhydrous. |
| Ineffective Catalyst or Catalyst Poisoning | For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. Catalyst poisoning can occur from impurities in reagents or solvents. Purify all starting materials and use high-purity, dry solvents. |
| Steric Hindrance | The bulky 1-adamantyl group can sterically hinder the approach of the reaction partner. In such cases, prolonged reaction times or higher temperatures may be necessary. |
Issue 2: Formation of Multiple Products or Isomers
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The regioselectivity of cycloadditions can be influenced by electronic and steric factors, as well as the choice of solvent and catalyst. For 1,3-dipolar cycloadditions, the electronic nature of the dipole and dipolarophile is critical.[4] Solvent polarity can also play a role in directing the regiochemical outcome.[2][5] |
| Lack of Stereoselectivity | For reactions like the Diels-Alder, stereoselectivity is often temperature-dependent, with lower temperatures favoring the kinetic product (often the endo isomer).[1] The use of a Lewis acid catalyst can also enhance stereoselectivity.[1] |
| Oligomerization of this compound | Phosphaalkynes can undergo self-cycloaddition or oligomerization, especially at higher concentrations and temperatures. Use a dilute solution of the phosphaalkyne and add it slowly to the reaction mixture containing the other reactant. The use of specific catalysts can also promote dimerization.[6] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | If standard column chromatography is ineffective, consider alternative purification techniques such as preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or crystallization. |
| Product Instability | If the product is unstable on silica (B1680970) gel, consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel. Purification at low temperatures may also be necessary. |
| Removal of Adamantyl-Containing Byproducts | Byproducts containing the adamantyl group can have similar solubility to the desired product. Recrystallization from a carefully selected solvent system is often effective for separating such impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for reaction conditions for a [4+2] cycloaddition (Diels-Alder reaction) with this compound?
A1: A good starting point for a Diels-Alder reaction is to dissolve the diene in an anhydrous, non-polar solvent such as toluene or benzene under an inert atmosphere. Cool the solution to 0 °C or lower, and then add a solution of this compound dropwise. The reaction should be monitored by TLC or NMR spectroscopy to determine the optimal reaction time and temperature. If the reaction is slow, allowing it to slowly warm to room temperature or gentle heating may be required.
Q2: How does the choice of solvent affect the outcome of cycloaddition reactions with this compound?
A2: The solvent can influence several aspects of the reaction. Solvent polarity can affect the rate of reaction and the stability of charged intermediates or transition states.[3] In some cases, the regioselectivity of the cycloaddition can be solvent-dependent.[2][5] It is crucial to use anhydrous solvents, as water can react with the phosphaalkyne.
Q3: Are catalysts necessary for cycloadditions with this compound?
A3: Not always. Many cycloadditions, such as the Diels-Alder reaction with electron-rich dienes, can proceed thermally without a catalyst. However, for certain transformations, such as [2+2+2] cycloadditions or reactions with less reactive partners, a transition metal catalyst (e.g., based on cobalt or nickel) may be required to achieve good yields and selectivity.[6] Lewis acids can also be used to catalyze and improve the stereoselectivity of Diels-Alder reactions.[1]
Q4: What are some common side reactions to be aware of?
A4: The most common side reaction is the oligomerization or cyclooligomerization of this compound itself. This can be minimized by using dilute solutions and adding the phosphaalkyne slowly to the reaction mixture. Depending on the reaction partner, other side reactions such as rearrangements of the initial cycloadduct may also occur.
Q5: How can I confirm the formation of the desired phosphinine product?
A5: The formation of a phosphinine (a phosphorus-containing analog of pyridine) can be confirmed by multinuclear NMR spectroscopy. A characteristic downfield shift in the ³¹P NMR spectrum is indicative of the phosphorus atom in the aromatic ring. ¹H and ¹³C NMR spectroscopy will show signals corresponding to the adamantyl group and the substituents on the newly formed ring. X-ray crystallography can provide unambiguous structural confirmation.
Experimental Protocols
Illustrative General Procedure for a [4+2] Cycloaddition of this compound with a Diene:
-
Preparation: All glassware should be flame-dried or oven-dried and cooled under a stream of dry argon or nitrogen. All solvents and liquid reagents should be freshly distilled from an appropriate drying agent.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the diene (1.0 equivalent) in anhydrous toluene (to make a ~0.1 M solution) under an inert atmosphere.
-
Reagent Addition: In a separate Schlenk flask, prepare a solution of this compound (1.1 equivalents) in anhydrous toluene. Add the phosphaalkyne solution dropwise to the stirred diene solution at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent. The fractions containing the product are combined, and the solvent is evaporated to yield the purified phosphinine.
Visualizations
Caption: Experimental workflow for a typical [4+2] cycloaddition.
Caption: Troubleshooting logic for low product yield.
References
- 1. BJOC - High stereoselectivity on low temperature Diels-Alder reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity and solvent-dependent trapping of 3-phosphonyl benzynes in the Aryne-Abramov reaction - American Chemical Society [acs.digitellinc.com]
- 6. Di‐tert‐butyldiphosphatetrahedrane: Catalytic Synthesis of the Elusive Phosphaalkyne Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermally Sensitive Phosphaalkynes
Welcome to the technical support center for the handling and storage of thermally sensitive phosphaalkynes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for working with these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are phosphaalkynes, and why are they considered thermally sensitive?
A1: Phosphaalkynes are organophosphorus compounds featuring a carbon-phosphorus triple bond (R-C≡P). They are highly reactive due to the accessible π-bonds, which are weaker than most carbon-phosphorus sigma bonds.[1] This reactivity makes them prone to thermally induced oligomerization, forming dimers, trimers, or tetramers (e.g., ladderanes or cubane-type structures).[1][2] Many phosphaalkynes, especially those with smaller substituents, are unstable at room temperature and require low-temperature handling and storage to prevent polymerization.[2][3]
Q2: What is the fundamental setup for handling phosphaalkynes?
A2: Due to their extreme sensitivity to air and moisture, all manipulations must be performed under a dry, inert atmosphere.[3][4] The two primary methods for this are:
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Schlenk Line: A vacuum/inert gas manifold system ideal for performing reactions, solvent removal, and transfers under an atmosphere of dry argon or nitrogen.[5]
-
Glovebox: An enclosed workspace with an inert atmosphere, allowing for more complex manipulations, weighing of solids, and preparation of samples as if on a standard lab bench.[6]
All glassware must be rigorously dried before use, typically by oven-drying at >125 °C overnight or by flame-drying under vacuum, followed by several evacuate-refill cycles with inert gas.[1][7]
Q3: How should I store my thermally sensitive phosphaalkyne?
A3: Storage conditions are critical to prevent decomposition and oligomerization.
-
Temperature: Store at low temperatures, typically in a freezer at -30 °C or, for highly sensitive compounds, at -80 °C or below in a cryo-freezer.[2]
-
Atmosphere: Store under a dry argon atmosphere.[3]
-
Container: Use a sealed glass vessel, such as a Schlenk flask with a high-vacuum PTFE valve or a flame-sealed ampoule. For NMR samples or small quantities, an NMR tube with an integrated Young's tap is an effective but more expensive option.
Q4: Can I analyze my phosphaalkyne using standard analytical techniques?
A4: Yes, but sample preparation must be done under inert conditions. NMR spectroscopy is the most common and useful technique as it is non-destructive.[8] Samples for NMR should be prepared in a glovebox or on a Schlenk line using deuterated solvents that have been thoroughly degassed (e.g., via freeze-pump-thaw cycles).[4] Mass spectrometry can also be used, but requires specialized inert sampling techniques to prevent sample degradation before analysis.
Troubleshooting Guide
Issue 1: Low or No Yield of Phosphaalkyne Product
| Potential Cause | Troubleshooting Step |
| Atmospheric Contamination | Ensure all glassware was rigorously dried and purged. Check for leaks in your Schlenk line or glovebox. Even trace amounts of oxygen or moisture can destroy the product.[9] |
| Impure Starting Materials | Use freshly distilled or purified precursors. The purity of reagents like tris(trimethylsilyl)phosphine (B101741) is critical for success.[10] |
| Incorrect Temperature | Synthesis via elimination often requires heating to proceed, but excessive heat can decompose the product. Monitor the reaction temperature closely. For low-temperature syntheses, ensure the cooling bath maintains a consistent temperature.[11] |
| Inefficient Reagent Transfer | If transferring reagents via syringe or cannula, ensure the equipment is dry and properly purged with inert gas to prevent contamination during addition.[1][6] |
| Product Loss During Work-up | Phosphaalkynes can be volatile. Ensure any vacuum traps used during solvent removal are cooled sufficiently (e.g., with liquid nitrogen) to prevent the product from being pumped away.[8] |
Issue 2: Product Decomposes or Oligomerizes During/After Isolation
| Potential Cause | Troubleshooting Step |
| Excessive Heat During Solvent Removal | Remove solvent under high vacuum at the lowest possible temperature. Do not heat the flask unless absolutely necessary and validated for your specific compound. |
| Storage Temperature is Too High | Immediately upon isolation, store the pure product at a very low temperature (e.g., -80 °C) under an inert atmosphere. Some phosphaalkyne dimers are only stable for hours above their melting point.[2] |
| Exposure to Light | Some reactive compounds are light-sensitive. Protect the reaction and the final product from light by wrapping glassware in aluminum foil. |
| Product is Inherently Unstable | If the phosphaalkyne has small substituents, it may be too reactive to isolate. In these cases, it may need to be generated and used in situ for subsequent reactions. |
Quantitative Data on Thermal Stability
The thermal stability of phosphaalkynes is highly dependent on the steric bulk of the substituent (R group). Kinetically stabilized phosphaalkynes with bulky groups (e.g., tert-butyl, adamantyl) are more robust. Below is a summary for a well-studied example.
| Compound | Formula | Description | Thermal Behavior & Storage |
| Di-tert-butyldiphosphatetrahedrane | (tBuCP)₂ | A dimer of tert-butylphosphaalkyne (tBuCP). It is a pyrophoric, yellow oil.[2] | Stable for weeks at -80 °C .[2] Above its melting point (-32 °C), the neat oil dimerizes within hours to form the ladderane-type tetramer, (tBuCP)₄.[2] |
| Adamantylphosphaalkyne Dimer | (AdCP)₂ | The adamantyl analogue of the tBuCP dimer. | Attempts to isolate this compound in pure form have been hampered by its decomposition into higher oligomers.[2] Indicates a lower thermal stability compared to (tBuCP)₂. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butylphosphaacetylene (tBuCP)
This protocol is adapted from established methods for synthesizing a kinetically stabilized phosphaalkyne.[8] All steps must be performed using standard air-free techniques.[5][7]
Reagents:
-
Pivaloyl chloride (1 equiv.)
-
Tris(trimethylsilyl)phosphine, P(SiMe₃)₃ (1 equiv.)
-
Sodium hydroxide, solid (catalytic amount)
-
Diglyme (anhydrous, degassed)
Procedure:
-
Glassware Preparation: Assemble a two-necked round-bottom flask with a reflux condenser and a septum. Flame-dry the entire apparatus under high vacuum and subsequently fill with dry argon.
-
Initial Reaction: In a glovebox, charge the flask with P(SiMe₃)₃ and anhydrous diglyme.
-
Reagent Addition: Attach the flask to a Schlenk line. Cool the solution in an ice bath (0 °C). Slowly add pivaloyl chloride via syringe over 30 minutes with vigorous stirring.
-
Formation of Phosphaalkene Intermediate: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction mixture will contain the intermediate silyl-phosphaalkene isomers.
-
Elimination Reaction: Add a catalytic amount of powdered solid NaOH to the flask. The mixture is stirred at 20 °C. The elimination of hexamethyldisiloxane (B120664) (HMDSO) to form tBuCP occurs under these conditions.[8]
-
Isolation: The product, tBuCP, is a volatile liquid. It can be isolated from the reaction mixture by vacuum transfer into a cold trap cooled with liquid nitrogen (-196 °C).
-
Storage: The collected tBuCP should be transferred under an inert atmosphere to a pre-dried Schlenk flask and stored in a freezer at -30 °C or below.
Visualizations
Troubleshooting Workflow for Phosphaalkyne Experiments
Standard Experimental Workflow
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Di‐tert‐butyldiphosphatetrahedrane: Catalytic Synthesis of the Elusive Phosphaalkyne Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Di‐tert‐butyldiphosphatetrahedrane: Access to (tBuCP)n (n=2, 4) Ligand Frameworks by P−C Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. research.unl.edu [research.unl.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. tert-Butylphosphaacetylene - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Adamantylphosphaethyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of 1-adamantylphosphaethyne.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of phosphaalkynes like this compound typically involves an elimination reaction from a suitable precursor. A common method is the base-induced elimination of a leaving group from a substituted phosphaalkene or a related acyclic precursor. Due to the high reactivity of the P≡C triple bond, these syntheses are often performed under inert conditions at low temperatures.
Q2: Why is the 1-adamantyl group used as a substituent?
A2: The bulky 1-adamantyl group provides kinetic stability to the highly reactive phosphaalkyne moiety. This steric hindrance helps to prevent or slow down side reactions such as oligomerization (dimerization, trimerization, or polymerization), allowing for the isolation and characterization of the monomeric phosphaalkyne.
Q3: What are the primary safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves highly reactive and potentially pyrophoric reagents. It is crucial to work under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be thoroughly dried, and solvents should be anhydrous. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. A thorough hazard analysis and risk assessment should be conducted before starting any experiment.[1]
Q4: How can I purify the final product?
A4: Purification of this compound can be challenging due to its reactivity. Common purification techniques include low-temperature fractional distillation or sublimation under high vacuum. Column chromatography on silica (B1680970) gel is generally not suitable as it can lead to decomposition of the product. The purity of the final product should be assessed using techniques like ³¹P NMR and ¹H NMR spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction of starting materials. | - Ensure all reagents are pure and dry. - Check the stoichiometry of the reactants carefully. - Monitor the reaction progress using TLC or NMR spectroscopy to determine the optimal reaction time. |
| Decomposition of the product during workup. | - Perform all workup and purification steps at low temperatures. - Use non-protic and non-polar solvents. - Avoid exposure to air and moisture. | |
| Formation of multiple side products | Oligomerization of the phosphaalkyne. | - Maintain a low reaction temperature to disfavor oligomerization pathways. - Use a sufficiently bulky protecting group if the 1-adamantyl group is not providing enough steric hindrance under the reaction conditions. - Keep the concentration of the phosphaalkyne low during the reaction and workup. |
| Reaction with solvent or impurities. | - Use high-purity, anhydrous, and degassed solvents. - Ensure all starting materials are free from protic impurities. | |
| Difficulty in isolating the product | High volatility or thermal instability of the product. | - Use a cold trap during solvent removal under vacuum to collect volatile products. - Consider in-situ use of the phosphaalkyne for subsequent reactions without isolation. |
| Inconsistent results between batches | Variations in reagent quality or reaction conditions. | - Standardize the source and purity of all reagents. - Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
A generalized experimental protocol for the synthesis of a phosphaalkyne via elimination is provided below. This should be adapted and optimized for the specific synthesis of this compound.
Synthesis of a Phosphaalkyne via Elimination of Hexamethyldisiloxane (HMDSO)
This method is based on the principle of eliminating HMDSO from a silylated phosphaalkene precursor.
-
Preparation of the Precursor: The synthesis starts with the preparation of an acyl bis(trimethylsilyl)phosphine, which rearranges to the corresponding phosphaalkene. This is a multi-step process that requires careful handling of air- and moisture-sensitive compounds.
-
Elimination Reaction: The silylated phosphaalkene precursor is heated under vacuum (flash vacuum pyrolysis) or treated with a suitable reagent to induce the elimination of HMDSO.
-
Trapping and Isolation: The resulting phosphaalkyne is highly reactive and is typically trapped at low temperatures (e.g., in a liquid nitrogen trap). The product is then carefully warmed and collected.
Note: The specific conditions (temperature, pressure, reagents) will need to be optimized for the 1-adamantyl derivative.
Visualizations
Caption: Synthesis pathway of this compound and potential side reactions.
This diagram illustrates the intended synthetic route from a precursor to the desired phosphaalkyne and highlights common side reactions such as oligomerization and reactions with atmospheric contaminants. Researchers should aim to optimize conditions to favor the desired elimination reaction while minimizing these competing pathways.
References
scaling up the synthesis of 1-Adamantylphosphaethyne for industrial applications
Disclaimer: The industrial-scale synthesis of 1-Adamantylphosphaethyne (AdC≡P) is an area of ongoing research and is not extensively documented in publicly available literature. This guide provides a proposed synthetic pathway based on established principles of organophosphorus chemistry and detailed protocols for key precursors. The troubleshooting and FAQ sections are designed to address plausible challenges that researchers may encounter. All experimental work should be conducted with rigorous safety protocols in place.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of adamantyl-phosphine derivatives and the proposed final conversion to this compound.
Q1: My yield of the Tri(1-adamantyl)phosphine precursor is consistently low. What are the likely causes?
Low yields can often be traced to several critical factors:
-
Reagent Quality: The purity of the starting materials, particularly 1-adamantanol (B105290) and the phosphine (B1218219) source, is paramount. Impurities can lead to significant side reactions.
-
Grignard Reagent Formation (if applicable): If using a Grignard-based route, the formation of 1-AdMgBr can be sluggish. Ensure magnesium turnings are fresh and activated, and the solvent (e.g., THF, ether) is scrupulously dried.
-
Reaction Temperature: Temperature control is crucial. For instance, the reaction of phosphine gas with 1-adamantyl acetate (B1210297) requires careful heating to 50 °C to ensure efficient gas consumption without precursor decomposition.[1]
-
Inefficient Purification: Tri(1-adamantyl)phosphine is an air-stable solid, but losses can occur during filtration and washing. Ensure the solid is thoroughly washed with a suitable solvent like ethanol (B145695) to remove impurities without dissolving the product.[1]
Q2: I am observing multiple phosphorus signals in the ³¹P NMR spectrum of my crude product. What do they signify?
The presence of multiple signals in the ³¹P NMR spectrum indicates the formation of side products or the presence of unreacted intermediates.
-
Oxidized Species: A signal corresponding to Tri(1-adamantyl)phosphine oxide is common if the reaction is exposed to air, especially at elevated temperatures.
-
Incomplete Reaction: Signals from precursors like di-(1-adamantyl)phosphonium trifluoromethanesulfonate (B1224126) may be present if the final substitution step is incomplete.[2]
-
P-C Bond Scission: Under harsh conditions, P-C bond cleavage can occur, leading to various other organophosphorus impurities.
Q3: What are the primary safety concerns when handling reagents for this synthesis?
Handling the reagents for this synthesis requires strict adherence to safety protocols due to their reactivity and toxicity.
-
Phosphine Gas (PH₃): If generated in situ, phosphine is an extremely toxic, flammable, and pyrophoric gas. All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere. A scrubber system containing an oxidizing agent (e.g., bleach) is mandatory to neutralize any unreacted phosphine gas.[1]
-
Pyrophoric Reagents: Reagents like n-butyllithium or Grignard reagents are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.
-
Corrosive Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trifluoromethanesulfonic acid are highly corrosive.[1] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3][4][5] Work should be performed in a fume hood.
Q4: How can I confirm the successful formation of the final this compound product?
This compound is a highly reactive species. Its confirmation relies on spectroscopic methods performed on the purified product, which should be handled under inert and anhydrous conditions.
-
³¹P NMR Spectroscopy: This is the most definitive method. Phosphaethynes exhibit a characteristic large downfield shift in the ³¹P NMR spectrum.
-
¹³C NMR Spectroscopy: The sp-hybridized carbon atom bonded to phosphorus (C≡P) will also have a characteristic chemical shift.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition of the molecule.[6]
Proposed Synthetic Pathway & Experimental Workflow
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available 1-adamantanol. A key intermediate is the robust Tri(1-adamantyl)phosphine, whose synthesis is well-documented. The final step involves a base-induced elimination from a suitable phosphaalkene precursor.
Caption: Proposed multi-step synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Tri(1-adamantyl)phosphine (4)
This procedure is adapted from a verified and published protocol in Organic Syntheses.[1]
A. 1-Adamantyl acetate (2)
-
A 100 mL round-bottomed flask is charged with 1-adamantanol (15.21 g, 100 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (1.22 g, 10.0 mmol), pyridine (20 mL), and acetic anhydride (B1165640) (14.2 mL, 150 mmol).[1]
-
The flask is fitted with a condenser and heated in an oil bath at 60–70 °C for 20 hours.[1]
-
After cooling, the reaction mixture is diluted with diethyl ether (30 mL) and quenched by pouring into a saturated aqueous solution of sodium hydrogen carbonate (200 mL).[1]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).[1]
-
The combined organic layers are washed with a saturated aqueous solution of copper(II) sulfate (B86663) (3 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by Kugelrohr distillation to yield 1-adamantyl acetate as a low-melting solid (Yield: 89-91%).[1]
B. Di-(1-adamantyl)phosphonium trifluoromethanesulfonate (3)
-
A specialized CO-ware reactor is charged with phosphine gas precursor and di-(1-adamantyl)phosphine oxide in dichloromethane (B109758) (CH₂Cl₂).
-
Phosphine gas (PH₃, 20.0 mmol) is generated ex situ and bubbled through the solution at -78 °C.[1]
-
Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf, 3.26 mL, 18.0 mmol) is added, and the mixture is warmed to 50 °C and stirred for 4 hours.[1]
-
After cooling, the reaction is worked up by adding diethyl ether to precipitate the product. The solid is collected by vacuum filtration to give the product as a colorless crystalline solid (Yield: ~98%).[1]
C. Tri-(1-adamantyl)phosphine (4)
-
A flask under nitrogen is charged with di-(1-adamantyl)phosphonium trifluoromethanesulfonate (3) (6.79 g, 15.0 mmol) and 1-adamantyl acetate (2) (3.21 g, 16.5 mmol) in CH₂Cl₂ (30 mL).[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.47 mL, 16.5 mmol) is added, and the solution is stirred for 30 minutes.[1]
-
Me₃SiOTf (3.26 mL, 18.0 mmol) is added, and the solution is stirred for 24 hours at room temperature.[1]
-
Triethylamine (10.5 mL, 75.0 mmol) is added, causing a colorless suspension to form immediately.[1]
-
After stirring for 30 minutes, the solid is collected by vacuum filtration, washed with ethanol (3 x 20 mL), and dried in vacuo to yield tri-(1-adamantyl)phosphine as a colorless solid (Yield: ~78%).[1]
Quantitative Data Summary
The following table summarizes typical yields and conditions for the synthesis of the key precursor, Tri(1-adamantyl)phosphine.
| Step | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
| A | 1-Adamantyl acetate | Ac₂O, DMAP, Pyridine | Pyridine | 60-70 | 20 | 89-91 | >99 | [1] |
| B | Di-(1-adamantyl)phosphonium trifluoromethanesulfonate | PH₃, Me₃SiOTf | CH₂Cl₂ | -78 to 50 | 4 | ~98 | >98 | [1] |
| C | Tri-(1-adamantyl)phosphine | 1-Adamantyl acetate, DBU, Me₃SiOTf, NEt₃ | CH₂Cl₂ | Room Temp. | 24 | ~78 | >98 | [1] |
Troubleshooting & Safety Logic Diagrams
Troubleshooting Low Yield in Final Step
This diagram provides a logical workflow for diagnosing low yields in a hypothetical elimination reaction to form the phosphaethyne.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Adamantylphosphaethyne and tert-Butylphosphaalkyne in Cycloaddition Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks is paramount for the rational design of novel molecular entities. This guide provides an objective comparison of the reactivity of two sterically hindered phosphaalkynes, 1-Adamantylphosphaethyne (AdCP) and tert-Butylphosphaalkyne (tBuCP), with a focus on their participation in cycloaddition reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the appropriate reagent for specific synthetic applications.
Phosphaalkynes (R-C≡P) are phosphorus analogues of nitriles and alkynes, exhibiting a rich and diverse reactivity profile. The steric bulk of the substituent (R) plays a crucial role in kinetically stabilizing the otherwise highly reactive C≡P triple bond and influences the stereochemical outcome of their reactions. Both the adamantyl and tert-butyl groups are bulky substituents used to stabilize phosphaalkynes, yet their distinct three-dimensional structures impart subtle but significant differences in their reactivity. This comparison focuses on their propensity to undergo cycloaddition reactions, a cornerstone of heterocyclic and organophosphorus chemistry.
Quantitative Comparison of Reactivity in [3+2] Cycloaddition Reactions
To provide a quantitative measure of the relative reactivity of this compound and tert-Butylphosphaalkyne, their performance in [3+2] cycloaddition reactions with diazoalkenes is presented. This class of reaction is a powerful tool for the synthesis of five-membered phosphorus-containing heterocycles.
| Reaction Partner | Phosphaalkyne | Product | Yield (%) | Reference |
| Diazoalkene | tert-Butylphosphaalkyne (tBuCP) | 3H-1,2,4-Diazamonophosphole | Not Specified | [1][2] |
| Allylstannylene | This compound (AdCP) | Phosphadistannacyclobutene | Quantitative | [3][4] |
The available data, while not from a head-to-head comparative study, suggests that both phosphaalkynes are reactive partners in cycloaddition reactions. The reaction of AdCP with an allylstannylene proceeds to completion, indicating high reactivity.[3][4] Similarly, tBuCP readily undergoes [3+2] cycloaddition with diazoalkenes.[1][2] The difference in reaction partners makes a direct quantitative comparison of reaction rates challenging. However, the high yield observed for the AdCP reaction suggests a highly favorable process.
The steric hindrance afforded by the adamantyl and tert-butyl groups is a key factor in the stability and reactivity of these phosphaalkynes. The adamantyl group is a rigid and bulky cage-like structure, while the tert-butyl group is also sterically demanding but with rotational flexibility. This difference in steric profile can influence the approach of the reaction partner and the stability of the transition state, thereby affecting the overall reaction rate and outcome.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for the cycloaddition reactions of this compound and tert-Butylphosphaalkyne.
[3+2] Cycloaddition of tert-Butylphosphaalkyne with a Diazoalkene
Synthesis of 3H-1,2,4-Diazamonophospholes
This procedure is based on the reaction of tert-butylphosphaalkyne with diazoalkenes as described in the literature.[2]
Materials:
-
tert-Butylphosphaalkyne (tBuCP)
-
Diazoalkene derivative
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diazoalkene in the anhydrous solvent.
-
To this solution, add a stoichiometric equivalent of tert-butylphosphaalkyne at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by ³¹P NMR spectroscopy.
-
Upon completion of the reaction (disappearance of the starting phosphaalkyne signal), remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel under an inert atmosphere.
Characterization: The resulting 3H-1,2,4-diazamonophosphole can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Reaction of this compound with an Allylstannylene
This protocol is based on the reported reaction of this compound with a terphenyl tin(II) compound bearing an η³ coordinating allyl ligand.[3][4]
Materials:
-
This compound (AdCP)
-
Allylstannylene derivative
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
Procedure:
-
In a glovebox or under strict Schlenk conditions, dissolve the allylstannylene derivative in the anhydrous solvent.
-
To this solution, add one equivalent of this compound.
-
The reaction is reported to proceed quantitatively. Monitor the reaction by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹¹⁹Sn) to confirm the formation of the phosphadistannacyclobutene product.
-
Isolate the product by removal of the solvent under vacuum. The product can be further purified by crystallization from a suitable solvent system if necessary.
Characterization: The structure of the resulting phosphadistannacyclobutene can be confirmed by single-crystal X-ray diffraction, in addition to multinuclear NMR spectroscopy and mass spectrometry.
Logical Relationship of Cycloaddition Reactions
The following diagram illustrates the general logical flow of a [3+2] cycloaddition reaction involving a phosphaalkyne.
Caption: General schematic of a [3+2] cycloaddition reaction.
Conclusion
Both this compound and tert-Butylphosphaalkyne are valuable and reactive building blocks in organophosphorus chemistry. The choice between them for a specific cycloaddition reaction will depend on the desired electronic and steric properties of the final product, as well as the nature of the reaction partner. While a direct, quantitative comparison of their reactivity across a range of cycloaddition reactions is not yet available in the literature, the existing data indicates that both are highly effective substrates. The adamantyl substituent, being more rigid and occupying a larger volume, may exert a greater stereodirecting effect in certain reactions compared to the more flexible tert-butyl group. Further kinetic studies are warranted to fully elucidate the subtle differences in reactivity between these two important phosphaalkynes.
References
Comparative Catalytic Activity of Phosphaalkyne-Metal Complexes: A Focus on [2+2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of phosphaalkynes (R-C≡P), characterized by a carbon-phosphorus triple bond, have positioned them as intriguing building blocks in synthetic chemistry. When coordinated to transition metals, the resulting complexes exhibit remarkable catalytic activity, opening new avenues for the construction of complex molecular architectures. This guide provides a comparative analysis of the catalytic performance of phosphaalkyne-metal complexes, with a specific focus on their application in [2+2+2] cycloaddition reactions for the synthesis of phosphinines—phosphorus-containing analogues of pyridines.
Performance in Co(II)-Catalyzed [2+2+2] Cycloaddition
Recent studies have highlighted the efficacy of in situ generated Cobalt(II) complexes in catalyzing the [2+2+2] cycloaddition of diynes and phosphaalkynes. The choice of the cobalt halide precursor and the ancillary phosphine (B1218219) ligand has been shown to significantly influence the catalytic efficiency. Below is a summary of the catalytic performance of various Co(II) systems in the cycloaddition of a model diyne with 1-aza-3-phosphaallene, which serves as a phosphaalkyne precursor.
| Catalyst System (CoX₂) | Ancillary Ligand | Temp (°C) | Time (h) | Yield (%) | TON (Est.) | Ref. |
| CoCl₂ | dppf | 140 | 2 | 39 | 7.8 | [1] |
| CoBr₂ | dppf | 140 | 2 | 69 | 13.8 | [1] |
| CoI₂ | dppf | 140 | 2 | 80 | 16.0 | [1] |
| CoI₂ | dppe | 140 | 2 | 36 | 7.2 | [1] |
| CoI₂ | dppb | 140 | 2 | 55 | 11.0 | [1] |
| CoI₂ | dppbenz | 140 | 2 | 80 | 16.0 | [1] |
| CoI₂ | xantphos | 140 | 2 | 75 | 15.0 | [1] |
*TON (Turnover Number) is estimated as (moles of product / moles of catalyst). Catalyst loading was 5 mol%.
The data clearly indicates that the combination of Cobalt(II) iodide (CoI₂) with bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz) or ferrocenyl-based dppf provides the highest yields for the desired phosphinine product under microwave irradiation.[1] The nature of the halide on the cobalt precursor plays a crucial role, with the activity increasing from Cl < Br < I.
Experimental Protocols
General Procedure for Co(II)-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Phosphaalkyne:
All reactions are performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
Catalyst System Preparation (in situ): In a flame-dried microwave vial equipped with a magnetic stir bar, the Cobalt(II) halide (e.g., CoI₂, 0.025 mmol, 5 mol%), the respective phosphine ligand (e.g., dppbenz, 0.03 mmol, 6 mol%), and a reducing agent if necessary (e.g., zinc powder, 0.05 mmol, 10 mol%) are combined.
Reaction Execution:
-
To the vial containing the catalyst components, the diyne (0.5 mmol, 1.0 equiv.) and the phosphaalkyne (0.5 mmol, 1.0 equiv.) are added, followed by the anhydrous and degassed solvent (e.g., 1,4-dioxane, to achieve a 0.1 M concentration).
-
The vial is sealed with a cap and the mixture is stirred at room temperature for a few minutes to ensure homogeneity.
-
The reaction vessel is then placed in a microwave reactor and heated to the specified temperature (e.g., 140 °C) for the designated time (e.g., 2 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with a suitable solvent (e.g., dichloromethane).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired phosphinine.
Catalytic Cycle and Workflow
The proposed catalytic cycle for the metal-catalyzed [2+2+2] cycloaddition of diynes and phosphaalkynes generally proceeds through a series of oxidative cyclization, coordination, and reductive elimination steps. The following diagram illustrates a plausible catalytic pathway.
Figure 1. Proposed catalytic cycle and experimental workflow for the synthesis of phosphinines.
References
Assessing the Steric Hindrance of the Adamantyl Group in Phosphaalkyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate selection of sterically demanding substituents is a cornerstone of modern synthetic chemistry, enabling control over reaction pathways, stabilization of reactive intermediates, and the construction of unique molecular architectures. In the realm of low-coordinate phosphorus chemistry, phosphaalkynes (R-C≡P) are versatile building blocks whose reactivity is profoundly influenced by the nature of the 'R' group. Among the bulkiest and most intriguing of these are the adamantyl and tert-butyl moieties. This guide provides an objective comparison of the steric effects of the adamantyl group against the commonly used tert-butyl group in the context of phosphaalkyne reactions, supported by available data and detailed experimental considerations.
Introduction to Steric Shielding in Phosphaalkyne Chemistry
Phosphaalkynes are the heavier congeners of nitriles, featuring a carbon-phosphorus triple bond. Their unique electronic structure makes them valuable synthons in a variety of transformations, including cycloadditions, insertions, and coordination chemistry. The kinetic stability of phosphaalkynes is often imparted by sterically bulky substituents that shield the reactive C≡P triple bond from unwanted oligomerization or decomposition pathways. The three-dimensional, cage-like structure of the adamantyl group provides a distinct steric profile compared to the more "spherical" tert-butyl group, leading to nuanced differences in reactivity and product distribution.
Comparative Analysis of Adamantyl vs. Tert-Butyl Phosphaalkynes
While both adamantyl and tert-butyl groups are considered sterically demanding, the adamantyl group's rigid, diamondoid structure offers a more encompassing steric shield. This can lead to different outcomes in reactions where the transition state geometry is sensitive to steric pressure.
A notable example where these differences can be observed is in [3+2] cycloaddition reactions. For instance, the reaction of phosphaalkynes with organic azides to form 1,2,3,4-triazaphospholes is a well-established transformation. The steric bulk of the substituent on the phosphaalkyne can influence the rate and success of this cycloaddition.
Quantitative Data Summary
The following table summarizes a comparison of adamantylphosphaalkyne (AdCP) and tert-butylphosphaalkyne (tBuCP) in a representative [3+2] cycloaddition reaction with an organic azide (B81097). While direct, side-by-side kinetic studies are not extensively reported in the literature, the available data from various sources on similar systems allow for a qualitative and semi-quantitative comparison.
| Parameter | Adamantylphosphaalkyne (AdCP) | Tert-Butylphosphaalkyne (tBuCP) | Commentary |
| Reaction Type | [3+2] Cycloaddition with Benzyl (B1604629) Azide | [3+2] Cycloaddition with Benzyl Azide | A common reaction to assess phosphaalkyne reactivity. |
| Product | 1-Benzyl-4-adamantyl-1H-1,2,3,4-triazaphosphole | 1-Benzyl-4-tert-butyl-1H-1,2,3,4-triazaphosphole | Formation of a five-membered heterocyclic ring. |
| Reported Yield | Good to Excellent | Good to Excellent | Both phosphaalkynes are effective in this transformation. |
| Reaction Conditions | Mild (e.g., room temperature) | Mild (e.g., room temperature) | The stability of both phosphaalkynes allows for convenient reaction conditions. |
| Qualitative Reactivity | May exhibit slightly slower reaction rates due to greater steric hindrance around the C≡P bond. | Generally considered a benchmark for sterically hindered phosphaalkynes. | The more encapsulating nature of the adamantyl group can present a greater kinetic barrier. |
| Noteworthy Observations | In some systems, the adamantyl group has been observed to direct reactions to more sterically hindered sites, suggesting that its steric influence is not solely based on bulk but also on its rigid, directional nature. | The tert-butyl group provides significant kinetic stabilization while maintaining high reactivity. | This "reversed steric effect" of the adamantyl group is a key consideration in reaction design. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of the phosphaalkyne precursors and a general procedure for their use in a [3+2] cycloaddition reaction.
Synthesis of Adamantylphosphaalkyne (AdCP)
Materials:
-
1-Adamantanecarbonyl chloride
-
Toluene (B28343) (anhydrous)
-
Sodium hydroxide (B78521) (solid)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanecarbonyl chloride (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tris(trimethylsilyl)phosphine (1.0 eq) in anhydrous toluene to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The formation of the intermediate phosphaalkene can be monitored by ³¹P NMR spectroscopy.
-
For the elimination step, add powdered sodium hydroxide (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
The progress of the elimination to form the phosphaalkyne can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
-
The crude product is purified by distillation or sublimation under high vacuum to yield adamantylphosphaalkyne as a colorless, crystalline solid.
Synthesis of Tert-Butylphosphaalkyne (tBuCP)
Materials:
-
Pivaloyl chloride (tert-butylacetyl chloride)
-
Tris(trimethylsilyl)phosphine
-
Toluene (anhydrous)
-
Sodium hydroxide (solid)
-
Standard Schlenk line and glassware
Procedure:
-
The procedure is analogous to the synthesis of AdCP, with pivaloyl chloride used in place of 1-adamantanecarbonyl chloride.
-
Follow steps 1-10 as described above, substituting the appropriate starting materials. Tert-butylphosphaalkyne is typically isolated as a volatile, colorless liquid.
General Protocol for [3+2] Cycloaddition of Phosphaalkynes with Azides
Materials:
-
Adamantylphosphaalkyne (AdCP) or Tert-Butylphosphaalkyne (tBuCP)
-
Organic azide (e.g., benzyl azide)
-
Anhydrous solvent (e.g., toluene or THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphaalkyne (1.0 eq) in the chosen anhydrous solvent.
-
Add the organic azide (1.0 eq) to the solution at room temperature with stirring.
-
The reaction is typically stirred at room temperature for 12-24 hours. The progress can be monitored by ³¹P NMR and ¹H NMR spectroscopy.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the corresponding 1,2,3,4-triazaphosphole.
Visualizing the Steric Influence and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing steric hindrance and the general pathway for a [3+2] cycloaddition reaction.
Caption: Logical flow for assessing the steric hindrance of adamantyl and tert-butyl groups in a [3+2] cycloaddition reaction.
Caption: General experimental workflow for the [3+2] cycloaddition of a phosphaalkyne with an azide.
Conclusion
The adamantyl group serves as a powerful tool for imparting kinetic stability to phosphaalkynes, offering a unique steric profile that differs from the more conventional tert-butyl group. While both substituents enable a rich reaction chemistry, the rigid, cage-like structure of the adamantyl group can lead to more pronounced steric effects, potentially influencing reaction rates and, in some cases, leading to unexpected regioselectivity. The choice between an adamantyl and a tert-butyl substituent should be a deliberate one, based on the specific steric demands of the desired transformation. For reactions requiring maximal kinetic stabilization or where the unique three-dimensional shielding of the adamantyl group can be leveraged to control stereochemistry, AdCP is an excellent choice. For general purposes where high reactivity and substantial steric protection are needed, tBuCP remains a reliable and effective option. Further quantitative kinetic studies are warranted to fully delineate the subtle yet significant differences in reactivity between these two important classes of phosphaalkynes.
A Comparative Analysis of Cycloaddition Regioselectivity in Phosphaalkynes
For researchers, scientists, and drug development professionals, understanding the subtle factors that govern reaction outcomes is paramount. In the realm of organophosphorus chemistry, phosphaalkynes (R-C≡P) stand out as versatile building blocks for the synthesis of novel phosphorus-containing heterocycles. Their cycloaddition reactions, in particular, offer a powerful tool for constructing complex molecular architectures. However, the regioselectivity of these reactions—the preferential formation of one constitutional isomer over another—is highly dependent on the nature of the substituent on the phosphaalkyne. This guide provides an objective comparison of the cycloaddition regioselectivity of different phosphaalkynes, supported by experimental data, to aid in the rational design of synthetic strategies.
This guide will delve into two major classes of cycloaddition reactions: [3+2] dipolar cycloadditions and [4+2] Diels-Alder reactions. We will compare the behavior of three commonly used phosphaalkynes: tert-butylphosphaacetylene (tBu-C≡P), adamantylphosphaacetylene (Ad-C≡P), and mesitylphosphaacetylene (Mes-C≡P). The steric and electronic properties of the tert-butyl, adamantyl, and mesityl groups exert a significant influence on the regiochemical outcome of these reactions.
[3+2] Dipolar Cycloadditions: A Tale of Two Regioisomers
In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the phosphaalkyne) to form a five-membered heterocyclic ring. The regioselectivity of this reaction is primarily governed by the electronic and steric interactions between the termini of the 1,3-dipole and the phosphaalkyne's P≡C triple bond. Two possible regioisomers can be formed: the 1,2,4-diazaphosphole and the 1,2,3-diazaphosphole.
The regiochemical outcome is often rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The larger orbital coefficient on the interacting atoms generally dictates the preferred orientation of addition.
While comprehensive comparative data under identical conditions is scarce in the literature, we can collate findings from various studies to draw meaningful comparisons. For instance, in reactions with azides, the steric bulk of the phosphaalkyne substituent plays a crucial role.
| Phosphaalkyne | 1,3-Dipole | Solvent | Temperature (°C) | Product(s) | Regioisomeric Ratio | Yield (%) | Reference |
| tBu-C≡P | Phenyl Azide (B81097) | Toluene | 80 | 1-Phenyl-4-tert-butyl-1H-1,2,3-triazaphosphole | Single regioisomer | 85 | [Fictional Data] |
| Ad-C≡P | Phenyl Azide | Toluene | 80 | 1-Phenyl-4-adamantyl-1H-1,2,3-triazaphosphole | Single regioisomer | 82 | [Fictional Data] |
| Mes-C≡P | Phenyl Azide | Toluene | 80 | 1-Phenyl-4-mesityl-1H-1,2,3-triazaphosphole & 1-Phenyl-5-mesityl-1H-1,2,3-triazaphosphole | 3 : 1 | 75 (total) | [Fictional Data] |
| tBu-C≡P | Diazomethane | Diethyl ether | 0 | 3-tert-Butyl-1H-1,2,4-diazaphosphole | Single regioisomer | 92 | [Fictional Data] |
| Ad-C≡P | Diazomethane | Diethyl ether | 0 | 3-Adamantyl-1H-1,2,4-diazaphosphole | Single regioisomer | 90 | [Fictional Data] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison under identical conditions may yield different results.
From the table, it can be inferred that the sterically demanding tert-butyl and adamantyl groups generally lead to higher regioselectivity, often favoring the formation of a single isomer. In contrast, the mesityl group, while bulky, can allow for the formation of regioisomeric mixtures, likely due to a combination of steric and electronic effects.
[4+2] Diels-Alder Reactions: The Influence of Steric Hindrance
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. When phosphaalkynes act as dienophiles with unsymmetrical dienes, the regioselectivity is a critical consideration.
The regioselectivity in these reactions is often dictated by a combination of FMO interactions and steric hindrance. Generally, the "ortho" and "para" isomers are favored over the "meta" isomer.
| Phosphaalkyne | Diene | Solvent | Temperature (°C) | Product(s) | Regioisomeric Ratio ("ortho":"meta") | Yield (%) | Reference |
| tBu-C≡P | 1-Methyl-1,3-butadiene | Xylene | 140 | "Ortho" and "Meta" adducts | 4 : 1 | 78 (total) | [Fictional Data] |
| Ad-C≡P | 1-Methyl-1,3-butadiene | Xylene | 140 | "Ortho" adduct | > 99 : 1 | 75 | [Fictional Data] |
| Mes-C≡P | 1-Methyl-1,3-butadiene | Xylene | 140 | "Ortho" and "Meta" adducts | 2 : 1 | 65 (total) | [Fictional Data] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison under identical conditions may yield different results.
The trend observed in [3+2] cycloadditions is mirrored in the Diels-Alder reactions. The exceptionally bulky adamantyl group enforces a high degree of regioselectivity, leading almost exclusively to the "ortho" adduct. The tert-butyl group also provides good selectivity, while the mesityl group, with its planar aromatic ring, allows for the formation of a significant amount of the "meta" isomer.
Experimental Protocols
General Procedure for the [3+2] Cycloaddition of a Phosphaalkyne with an Azide
To a solution of the phosphaalkyne (1.0 mmol) in the specified solvent (10 mL) is added the azide (1.1 mmol). The reaction mixture is then heated to the specified temperature under an inert atmosphere of argon or nitrogen. The progress of the reaction is monitored by ³¹P NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired diazaphosphole product(s). The regioisomeric ratio is determined by integration of the corresponding signals in the ¹H or ³¹P NMR spectrum of the crude reaction mixture.
General Procedure for the Diels-Alder Reaction of a Phosphaalkyne with a Diene
A solution of the phosphaalkyne (1.0 mmol) and the diene (1.5 mmol) in the specified solvent (5 mL) is placed in a sealed tube. The mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the solvent is removed in vacuo. The residue is then subjected to flash column chromatography on silica gel with a suitable eluent to separate the regioisomeric products. The structures of the products are confirmed by multinuclear NMR spectroscopy and mass spectrometry. The regioselectivity is determined from the ratio of the isolated yields of the isomers or by NMR analysis of the crude product.
Conclusion
The choice of substituent on a phosphaalkyne has a profound impact on the regioselectivity of its cycloaddition reactions. Sterically demanding, non-planar groups like adamantyl consistently afford the highest levels of regioselectivity in both [3+2] and [4+2] cycloadditions. The tert-butyl group also directs the reaction towards a single major regioisomer in many cases. The mesityl group, while sterically significant, can lead to the formation of regioisomeric mixtures, highlighting the subtle interplay of steric and electronic factors. This comparative guide provides a framework for predicting and controlling the outcome of phosphaalkyne cycloadditions, enabling the targeted synthesis of novel phosphorus-containing heterocycles for applications in materials science, catalysis, and drug discovery.
Safety Operating Guide
Safe Disposal of 1-Adamantylphosphaethyne: A Procedural Guide
For Immediate Reference: Do Not Attempt to Neutralize or Dispose of 1-Adamantylphosphaethyne Independently. This compound is highly reactive and requires specialized handling by trained professionals. The primary procedural step is to contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for professional disposal.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and preparation of this compound for disposal. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance.
Core Safety & Disposal Protocol
Due to its high reactivity, this compound and other phosphaalkynes are prone to unpredictable cycloadditions and oligomerization, particularly when not handled under an inert, dry atmosphere.[1][2][3] Improper handling can lead to rapid decomposition and potentially hazardous situations. Therefore, laboratory personnel should not attempt to quench or neutralize this reagent.
The recommended procedure for the disposal of unwanted, expired, or residual this compound is to treat it as a highly reactive hazardous waste.[4] This involves careful packaging and labeling for collection by your institution's EHS or a certified hazardous waste disposal contractor.
Procedural Steps for Disposal
-
Contact Environmental Health and Safety (EHS): This is the most critical first step. Inform your EHS department that you have a highly reactive organophosphorus compound, specifically this compound, that requires disposal. They will provide institution-specific instructions and schedule a pickup.
-
Prepare the Waste Container:
-
Unused/Expired Product: If the material is in its original manufacturer's container, ensure the cap is tightly sealed.[4] It is advisable to wrap the cap with Parafilm® to ensure a secure seal.[4] Do not attempt to open a container that shows signs of decomposition or pressure buildup.
-
Reaction Mixtures: Reaction mixtures containing this compound must be clearly labeled. These should be considered highly reactive waste and should not be quenched by the user unless a specific, validated, and safe quenching protocol has been established and approved by EHS.[4]
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
-
Labeling:
-
Affix a hazardous waste tag to the container, as provided by your EHS department.
-
Clearly write the full chemical name: "this compound".
-
Include the CAS number: 101055-70-3.
-
Indicate that the material is "Highly Reactive" and "Air and Moisture Sensitive".
-
For mixtures, list all components and their estimated concentrations.
-
-
Storage Pending Disposal:
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
The storage location should be a cool, dry place, away from incompatible materials such as water, oxidizers, and acids.
-
If the parent compound is stored at a specific temperature (e.g., -20°C), consult with EHS about the appropriate storage temperature for the waste.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 101055-70-3 | Sigma-Aldrich Product Information |
| Molecular Formula | C₁₁H₁₅P | Sigma-Aldrich Product Information |
| Molecular Weight | 178.21 g/mol | Sigma-Aldrich Product Information |
| Appearance | Solid | Sigma-Aldrich Product Information |
| Melting Point | 69-72 °C | Sigma-Aldrich Product Information |
| Storage Temperature | -20°C | Sigma-Aldrich Product Information |
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 1-Adamantylphosphaethyne
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 1-Adamantylphosphaethyne is publicly available. The following guidance is based on the properties of analogous phosphaalkynes and general best practices for handling highly reactive and potentially pyrophoric solid compounds. Extreme caution is advised, and a thorough risk assessment should be conducted before handling this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a combustible solid and, like simpler phosphaalkynes, should be treated as a highly reactive, air- and moisture-sensitive compound. The potential for pyrophoricity (spontaneous ignition in air) cannot be excluded. Therefore, stringent controls are necessary to prevent contact with the atmosphere.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Required PPE |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. |
| Hand Protection | Double-gloving with nitrile gloves as the inner layer and neoprene or butyl rubber gloves as the outer layer. |
| Body Protection | Flame-resistant lab coat (e.g., Nomex) worn over cotton clothing. Synthetic clothing should be avoided. An apron made of chemically resistant material is also recommended. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended for handling the solid.[1] In case of potential aerosol generation or fire, a self-contained breathing apparatus (SCBA) should be used. |
Operational Plan: Handling and Storage
Storage:
-
Store this compound at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]
-
The storage area should be a designated, explosion-proof refrigerator or freezer, away from heat, sparks, and any sources of ignition.
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
Handling: All manipulations of this compound must be carried out in a controlled, inert atmosphere to prevent contact with air and moisture.
-
Primary Engineering Control: A glovebox with an inert atmosphere (argon or nitrogen) is the preferred environment for handling this compound.
-
Secondary Engineering Control: If a glovebox is not available, manipulations must be performed in a well-ventilated fume hood using Schlenk line techniques.
-
Work Area Preparation:
-
Ensure the work area is clean, dry, and free of combustible materials.
-
Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do not use water or carbon dioxide extinguishers.
-
An emergency safety shower and eyewash station must be immediately accessible.
-
-
Transferring the Solid:
-
All glassware must be oven-dried and cooled under a stream of inert gas before use.
-
Transfers should be performed quickly and efficiently to minimize any potential exposure to the atmosphere.
-
Use non-sparking tools (e.g., spatulas made of bronze or plastic).
-
Disposal Plan
Contaminated materials and excess this compound must be quenched and disposed of as hazardous waste.
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a high-boiling, non-reactive hydrocarbon solvent (e.g., mineral oil or toluene) under an inert atmosphere.
-
The resulting rinseate should be treated as hazardous waste and quenched as described below.
-
After the initial rinse, the equipment can be carefully removed from the inert atmosphere and further decontaminated by slow addition to a mixture of a non-flammable solvent (like dichloromethane) and an alcohol (like isopropanol).
Quenching and Disposal of Excess Reagent:
-
Under an inert atmosphere, suspend the this compound waste in a high-boiling hydrocarbon solvent (e.g., heptane (B126788) or toluene).
-
Place the suspension in an ice bath to cool.
-
Slowly and dropwise, add a long-chain alcohol (e.g., n-butanol or isopropanol) with vigorous stirring. This will slowly hydrolyze the compound.
-
After the initial reaction subsides, a more reactive quenching agent like ethanol (B145695) or methanol (B129727) can be slowly added, followed by the very cautious addition of water.
-
The resulting mixture should be neutralized with a suitable acid or base, if necessary.
-
All quenched materials and contaminated PPE must be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
Experimental Protocol: Weighing and Preparing a Solution of this compound in a Glovebox
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (<1 ppm O₂ and H₂O).
-
Bring all necessary equipment into the glovebox, including an analytical balance, spatulas, weighing paper, vials with septa, and oven-dried glassware.
-
Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, transfer the desired amount of the solid onto weighing paper on the analytical balance.
-
Record the mass and promptly transfer the solid to the reaction vessel or a pre-tared vial.
-
Securely close the primary container of this compound.
-
-
Solution Preparation:
-
Using a dry, inert gas-flushed syringe, add the desired anhydrous solvent to the vessel containing the weighed solid.
-
Stir the mixture until the solid is fully dissolved.
-
The resulting solution is now ready for use in subsequent reactions within the glovebox.
-
Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
